2,4-Dimethylcinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethylcinnamic acid, also known by its IUPAC name, (2E)-3-(2,4-dimethylphenyl)prop-2-enoic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.
Core Chemical Properties
This compound is a cinnamic acid derivative characterized by two methyl groups substituted on the phenyl ring at positions 2 and 4. This substitution pattern influences its chemical and physical properties, distinguishing it from other cinnamic acid derivatives.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
| Synonyms | 3-(2,4-Dimethylphenyl)acrylic acid | |
| CAS Number | 308336-52-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [1] |
| Melting Point | 178 °C | [1] |
| Boiling Point | 310.0 °C | [1] |
| Appearance | Solid |
Synthesis of this compound
The synthesis of this compound can be achieved through various condensation reactions. A common and effective method is the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
This protocol describes the synthesis of this compound from 2,4-dimethylbenzaldehyde and malonic acid.
Materials:
-
2,4-dimethylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Dilute hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde and a molar excess of malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.
The following diagram illustrates the general workflow for the synthesis of this compound via the Knoevenagel condensation.
References
Unveiling 2,4-Dimethoxycinnamic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dimethoxycinnamic acid, with a focus on its natural origins, methodologies for its isolation and quantification, and an exploration of its biological activities and associated signaling pathways. While a less common isomer compared to other naturally occurring methoxycinnamic acids, understanding its sources and bioactivity is crucial for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of 2,4-Dimethoxycinnamic Acid
2,4-Dimethoxycinnamic acid has been identified as a natural constituent in a select number of plant species, primarily within the Fabaceae (legume) family. The primary documented sources are:
-
Derris robusta : A tree species found in India, the twigs and leaves of which have been a source for the isolation of various flavonoids and isoflavonoids.
-
Millettia pachycarpa : A perennial climbing tree distributed throughout Southeast Asia, known for its rich phytochemical profile, including rotenoids and isoflavonoids.
While present in these plants, 2,4-dimethoxycinnamic acid is typically a minor constituent compared to other secondary metabolites.
Quantitative Analysis
To date, specific quantitative data for 2,4-dimethoxycinnamic acid in Derris robusta and Millettia pachycarpa is not extensively reported in publicly available literature. The concentration of such secondary metabolites can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific plant part analyzed.
For the purpose of comparison, the concentrations of other related cinnamic acid derivatives in various plant sources are presented in the table below. This data highlights the typical yield expectations for this class of compounds.
| Plant Source | Compound | Plant Part | Concentration | Reference |
| Coffea arabica (Coffee) | 3,4-Dimethoxycinnamic acid | Beans (dry weight) | 690 mg/kg | Not specified in search results |
| Angelica sinensis | Ferulic acid | Not specified | Not specified | [1] |
| Aquilegia vulgaris | p-Methoxycinnamic acid | Not specified | Not specified | [1] |
| Scrophularia buergeriana | p-Methoxycinnamic acid | Not specified | Not specified | [1] |
| Kaempferia galanga | p-Methoxycinnamic acid | Not specified | Not specified | [1] |
Table 1: Quantitative Data of Related Methoxycinnamic Acids in Various Plant Sources.
Experimental Protocols: Extraction and Isolation
The isolation of 2,4-dimethoxycinnamic acid from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following protocols are generalized from methodologies used for the isolation of cinnamic acids and other phenolic compounds from plant materials.
General Extraction and Fractionation
This initial phase aims to obtain a crude extract enriched with the target compound.
Protocol:
-
Plant Material Preparation: The air-dried and powdered plant material (e.g., twigs and leaves of Derris robusta) is the starting point.
-
Extraction: The powdered material is subjected to extraction with a suitable solvent. Methanol or ethanol are commonly used for their ability to dissolve a wide range of phenolic compounds. Maceration (soaking at room temperature for several days) or reflux (heating with the solvent) can be employed.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This step separates compounds based on their polarity, with moderately polar compounds like 2,4-dimethoxycinnamic acid expected to be concentrated in the ethyl acetate fraction.
Chromatographic Purification
Further purification of the enriched fraction is necessary to isolate 2,4-dimethoxycinnamic acid.
Protocol:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing the target compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A mobile phase consisting of a mixture of acidified water (with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.
-
Crystallization: The purified compound can be crystallized from a suitable solvent to obtain a pure crystalline solid.
Analytical Quantification using HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for the quantitative analysis of phenolic compounds in plant extracts.
Protocol:
-
Sample Preparation: A known weight of the dried plant extract is dissolved in a precise volume of a suitable solvent (e.g., methanol) to prepare a stock solution. This solution is then filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation: A stock solution of pure 2,4-dimethoxycinnamic acid standard is prepared in the same solvent. A series of dilutions are made to create a calibration curve.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of acidified water and gradually increasing the proportion of organic solvent (methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for 2,4-dimethoxycinnamic acid (typically around 310 nm).
-
Injection Volume: 10-20 µL.
-
-
Quantification: The concentration of 2,4-dimethoxycinnamic acid in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.
Biological Signaling Pathways
While research specifically on the signaling pathways of 2,4-dimethoxycinnamic acid is limited, the biological activities of its isomers and related cinnamic acid derivatives provide insights into potential mechanisms of action.
Antioxidant and Anti-inflammatory Pathways
Many cinnamic acid derivatives exhibit antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways:
-
NF-κB Pathway: Cinnamic acids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation. Some cinnamic acid derivatives have been shown to modulate the phosphorylation of MAPK proteins such as ERK, JNK, and p38, thereby reducing the inflammatory response.
Caption: Potential anti-inflammatory signaling pathways of 2,4-dimethoxycinnamic acid.
Anticancer and Apoptotic Pathways
Certain methoxycinnamic acid derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Potential signaling pathways involved include:
-
Mitochondrial Apoptotic Pathway: This can involve the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway by bioactive compounds can lead to decreased cell proliferation and increased apoptosis.
Caption: Potential anticancer signaling pathways of 2,4-dimethoxycinnamic acid.
Conclusion
2,4-Dimethoxycinnamic acid is a naturally occurring phenylpropanoid found in plant species such as Derris robusta and Millettia pachycarpa. While not as prevalent as its isomers, its presence in these botanicals warrants further investigation into its quantitative distribution and biological activities. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound. Further research into the specific signaling pathways modulated by 2,4-dimethoxycinnamic acid will be crucial in elucidating its full therapeutic potential for drug development and other scientific applications.
References
Spectroscopic Data of 2,4-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethoxycinnamic acid (DMCA), a compound of interest in various research and development fields. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a visual workflow for the analytical process.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy for 2,4-Dimethoxycinnamic acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.2 (Broad s) | Singlet | - | Carboxylic acid proton (-COOH) |
| 7.85 | Doublet | 15.9 | Vinylic proton (-CH=) |
| 7.45 | Doublet | 8.5 | Aromatic proton |
| 6.51 | Doublet of doublets | 8.5, 2.3 | Aromatic proton |
| 6.45 | Doublet | 2.3 | Aromatic proton |
| 6.30 | Doublet | 15.9 | Vinylic proton (=CH-) |
| 3.86 | Singlet | - | Methoxy protons (-OCH₃) |
| 3.84 | Singlet | - | Methoxy protons (-OCH₃) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | Carboxylic acid carbon (-COOH) |
| 162.5 | Aromatic carbon (C-O) |
| 159.8 | Aromatic carbon (C-O) |
| 142.0 | Vinylic carbon (-CH=) |
| 130.2 | Aromatic carbon |
| 118.0 | Aromatic carbon |
| 116.5 | Vinylic carbon (=CH-) |
| 106.5 | Aromatic carbon |
| 98.6 | Aromatic carbon |
| 55.9 | Methoxy carbon (-OCH₃) |
| 55.6 | Methoxy carbon (-OCH₃) |
Solvent: DMSO-d₆
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1630 | Medium | C=C stretch (Vinylic) |
| 1605, 1580, 1510 | Medium-Strong | C=C stretch (Aromatic) |
| 1270, 1130 | Strong | C-O stretch (Methoxy) |
| 980 | Strong | =C-H bend (trans-Vinylic) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 208 | 100 | [M]⁺ (Molecular ion) |
| 193 | 50 | [M - CH₃]⁺ |
| 177 | 80 | [M - OCH₃]⁺ |
| 163 | 30 | [M - COOH]⁺ |
| 149 | 25 | [M - COOH - CH₃]⁺ |
| 121 | 40 | [C₈H₉O]⁺ |
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| ~290, ~325 | Methanol |
Note: The UV-Vis data is an estimation based on structurally similar cinnamic acid derivatives. The presence of methoxy groups on the aromatic ring typically results in a bathochromic (red) shift of the absorption maxima.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 2,4-Dimethoxycinnamic acid (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Proton NMR spectra are acquired at room temperature. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
-
Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated due to the low natural abundance of ¹³C.
-
Processing: The FID is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As a solid, 2,4-Dimethoxycinnamic acid can be prepared for FT-IR analysis using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient is used to ensure separation of the analyte from any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The mass-to-charge ratio (m/z) of the resulting ions is detected.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of 2,4-Dimethoxycinnamic acid is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance is within the linear range of the instrument (typically between 0.1 and 1.0).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[1]
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[1] The solvent is used as a blank for baseline correction.[1]
-
Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2,4-Dimethoxycinnamic acid.
Caption: Workflow for the spectroscopic analysis of 2,4-Dimethoxycinnamic acid.
References
In-Depth NMR Spectral Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dimethoxycinnamic acid. The document details the experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents a thorough interpretation of the spectral data, summarized in clear, tabular formats for ease of reference and comparison.
Experimental Protocols
A standardized protocol was followed for the acquisition of the NMR spectra of 2,4-Dimethoxycinnamic acid.
1.1. Sample Preparation
A sample of 2,4-Dimethoxycinnamic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a clean, dry 5 mm NMR tube. The solution was gently agitated to ensure homogeneity. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
1.2. Instrumentation
Spectra were acquired using a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
1.3. Data Acquisition
-
¹H NMR: Standard pulse sequences were utilized to acquire the proton NMR spectrum. Key acquisition parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.
-
¹³C NMR: A proton-decoupled pulse sequence was employed to obtain the carbon-13 NMR spectrum, resulting in a spectrum of singlets for each unique carbon atom. A wider spectral width (typically 0-200 ppm) was used to encompass the larger range of carbon chemical shifts.
1.4. Data Processing
The raw free induction decay (FID) data was processed using appropriate NMR software. This involved Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the internal standard (TMS). For the ¹H NMR spectrum, the signals were integrated to determine the relative number of protons corresponding to each resonance.
NMR Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 2,4-Dimethoxycinnamic acid.
Table 1: ¹H NMR Spectral Data of 2,4-Dimethoxycinnamic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.82 | d | 15.9 | 1H | H-7 |
| 7.48 | d | 8.6 | 1H | H-6' |
| 6.47 | d | 2.4 | 1H | H-3' |
| 6.44 | dd | 8.6, 2.4 | 1H | H-5' |
| 6.30 | d | 15.9 | 1H | H-8 |
| 3.88 | s | - | 3H | OCH₃ (C-4') |
| 3.85 | s | - | 3H | OCH₃ (C-2') |
| 12.2 (broad) | s | - | 1H | COOH |
Note: The chemical shift of the carboxylic acid proton (COOH) can be broad and its position may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of 2,4-Dimethoxycinnamic Acid
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C-9 (COOH) |
| 162.2 | C-2' |
| 160.0 | C-4' |
| 142.5 | C-7 |
| 130.0 | C-6' |
| 118.5 | C-1' |
| 116.8 | C-8 |
| 106.0 | C-5' |
| 98.4 | C-3' |
| 55.6 | OCH₃ (C-4') |
| 55.5 | OCH₃ (C-2') |
Structural Assignment and Logical Relationships
The assignments of the proton and carbon signals are based on their chemical shifts, multiplicities, coupling constants, and integration values, which are consistent with the molecular structure of 2,4-Dimethoxycinnamic acid. The following diagram illustrates the molecular structure with atom numbering for correlation with the NMR data.
Caption: Molecular structure of 2,4-Dimethoxycinnamic acid with atom numbering.
This comprehensive guide provides the necessary spectral data and experimental context for the confident identification and characterization of 2,4-Dimethoxycinnamic acid, serving as a valuable resource for researchers in the fields of chemistry and drug development.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric behavior of 2,4-dimethoxycinnamic acid, a compound of interest in various scientific domains. Understanding its fragmentation pattern is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the key fragmentation pathways under different ionization techniques, presents quantitative data in a structured format, and provides detailed experimental methodologies.
Introduction
2,4-Dimethoxycinnamic acid (DMCA) is a derivative of cinnamic acid, a naturally occurring aromatic acid. The presence of two methoxy groups on the phenyl ring significantly influences its chemical properties and, consequently, its fragmentation pattern in mass spectrometry. This guide will delve into the characteristic fragmentation of DMCA, providing a foundational understanding for researchers in fields such as metabolomics, natural product chemistry, and pharmaceutical analysis.
Mass Spectrometric Fragmentation of 2,4-Dimethoxycinnamic Acid
The fragmentation of 2,4-dimethoxycinnamic acid has been studied using various mass spectrometry techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and tandem mass spectrometry (MS/MS) with soft ionization techniques.
Electron Ionization (EI) Fragmentation
Under electron ionization, 2,4-dimethoxycinnamic acid undergoes characteristic fragmentation, leading to a series of diagnostic ions. The molecular ion (M+) is observed at m/z 208.[1] Key fragmentation pathways involve the loss of the carboxylic acid group and cleavages related to the methoxy substituents.
A study of various substituted cinnamic acids under electron impact provides a general framework for understanding the fragmentation of 2,4-dimethoxycinnamic acid.[2] For cinnamic acids, fragmentation of the sidechain through successive losses of functional groups is a common pathway.[2]
Table 1: Key Fragments of 2,4-Dimethoxycinnamic Acid in GC-MS (EI) [1]
| m/z | Relative Abundance (%) [HITACHI M-80] | Relative Abundance (%) [SHIMADZU QP-1000EX] | Proposed Fragment Identity |
| 208 | 99.99 | 99.99 | [M]+• |
| 177 | 28.79 | 26.40 | [M - OCH3]+ |
| 149 | 33.75 | 33.80 | [M - COOH - CH3]+ |
| 133 | 19.74 | - | [M - COOH - OCH3]+ |
| 121 | 43.17 | 27.10 | [C8H9O]+ |
The proposed fragmentation pathway under electron ionization is visualized in the following diagram:
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry provides more detailed structural information through the fragmentation of selected precursor ions. For 2,4-dimethoxycinnamic acid, both the protonated molecule [M+H]+ and the deprotonated molecule [M-H]- have been analyzed.
The precursor ion [M+H]+ at m/z 209.0808 undergoes collision-induced dissociation to yield several product ions.
Table 2: MS/MS Fragments of the [M+H]+ Ion of 2,4-Dimethoxycinnamic Acid [1]
| Precursor m/z | Product m/z | Proposed Neutral Loss |
| 209.0808 | 191.1 | H2O |
| 209.0808 | 167.1 | C2H2O |
| 209.0808 | 165.1 | CO2 |
The fragmentation of the protonated molecule is illustrated below:
The precursor ion [M-H]- at m/z 207.0663 also produces a characteristic fragmentation pattern.
Table 3: MS/MS Fragments of the [M-H]- Ion of 2,4-Dimethoxycinnamic Acid [1]
| Precursor m/z | Product m/z | Proposed Neutral Loss |
| 207.0663 | 163.0 | CO2 |
| 207.0663 | 148.1 | CO2 + CH3 |
| 207.0663 | 133.1 | CO2 + 2CH3 |
The fragmentation pathway for the deprotonated molecule is depicted in the following diagram:
Experimental Protocols
The following sections describe generalized experimental protocols for the mass spectrometric analysis of 2,4-dimethoxycinnamic acid based on the instrumentation reported in the literature.[1]
Sample Preparation
A stock solution of 2,4-dimethoxycinnamic acid should be prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for analysis can be prepared by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., HITACHI M-80, SHIMADZU QP-1000EX).
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., an ion trap mass spectrometer).
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Initial: 5% B.
-
0-10 min: 5-95% B.
-
10-12 min: 95% B.
-
12-12.1 min: 95-5% B.
-
12.1-15 min: 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive and negative.
-
MS/MS Parameters:
-
Precursor Ion Selection: m/z 209.1 for positive mode and m/z 207.1 for negative mode.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimized for maximum fragmentation (typically 15-30 eV).
-
Conclusion
The mass spectrometric fragmentation of 2,4-dimethoxycinnamic acid provides a wealth of structural information that is invaluable for its unambiguous identification. Under electron ionization, characteristic losses of the methoxy and carboxylic acid functionalities are observed. Tandem mass spectrometry of both the protonated and deprotonated molecules reveals distinct fragmentation pathways, further aiding in structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating method development and data interpretation in a variety of analytical applications.
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Cinnamic Acid Derivatives
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its vast family of derivatives have carved a significant niche in the annals of chemical and pharmaceutical sciences. First isolated in 1872 by F. Beilstein and A. Kuhlberg from natural resins like cinnamon bark, this compound has evolved from a simple flavorant to a foundational scaffold for a multitude of therapeutic agents.[1] This technical guide provides a comprehensive overview of the historical milestones, key experimental methodologies, and the burgeoning pharmacological applications of cinnamic acid derivatives, tailored for professionals in research and drug development.
Historical Milestones in Cinnamic Acid Chemistry
The journey of cinnamic acid began with its extraction from natural sources such as cinnamon oil and balsams like storax.[1] Early chemical explorations were centered on understanding its structure, characterized by a phenyl group attached to an acrylic acid moiety. A pivotal moment in its history was the development of synthetic routes that made cinnamic acid and its derivatives readily accessible for broader investigation.
The Perkin reaction , first reported by William Henry Perkin, became a cornerstone for synthesizing cinnamic acid. This reaction involves the condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride in the presence of an alkali salt of the acid.[2] Another significant advancement was the Knoevenagel condensation , which provided a versatile method for creating a wide array of substituted cinnamic acid derivatives by reacting aldehydes or ketones with compounds containing active methylene groups.[3] These synthetic advancements unlocked the door to systematically modifying the cinnamic acid backbone, leading to the discovery of derivatives with enhanced biological activities.
Quantitative Bioactivity Data of Cinnamic Acid Derivatives
The therapeutic potential of cinnamic acid derivatives is vast, spanning antimicrobial, anticancer, antioxidant, and anti-inflammatory applications. The following tables summarize quantitative data from various studies, offering a comparative look at their efficacy.
Anticancer Activity
Cinnamic acid derivatives have shown significant cytotoxic effects against various cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) is a key metric for this activity.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Cinnamic Acid Analog 5 | A-549 (Lung) | 10.36 | [4][5] |
| Cinnamic Acid Analog 1 | A-549 (Lung) | 11.38 | [5] |
| Cinnamic Acid Analog 9 | A-549 (Lung) | 11.06 | [5] |
| Ferulic Acid Amide FA2 | A-549 (Lung) | 38 | [6] |
| Cinnamic Acid Analog 4ii | HT-29 (Colon) | > 100 | [7] |
| Cinnamic Acid Analog 4ii | A-549 (Lung) | 79.4 | [7] |
| Cinnamic Acid Analog 4ii | OAW-42 (Ovarian) | 87.1 | [7] |
| Cinnamic Acid Analog 4ii | MDA-MB-231 (Breast) | > 100 | [7] |
| Cinnamic Acid Analog 4ii | HeLa (Cervical) | 95.5 | [7] |
| Harmicine-Cinnamic Hybrid 36d | HepG2 (Liver) | Potent Activity | [2] |
| Cinnamic Derivative 43e | MCF-7 (Breast) | Potent Activity | [2] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, indicating the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference(s) |
| trans-Cinnamic Acid | Mycobacterium tuberculosis | 40 - 100 | [8] |
| cis-Cinnamic Acid | M. tuberculosis (MDR strain) | 2.5 | [8] |
| Cinnamic Acid | Bacillus subtilis | 500 | [9][10] |
| Cinnamic Acid | Staphylococcus aureus | 500 | [9][10] |
| Methyl Cinnamate | Bacillus subtilis | 2000 | [9][10] |
| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449 µM | [9] |
| Caffeic acid carvacrol ester (DM2) | Gram-positive bacteria | >256 mg/L | [9][11] |
| Caffeic Acid | Gram-positive bacteria | >512 mg/L | [11] |
Antioxidant and Anti-inflammatory Activity
The antioxidant capacity is often measured by assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, while anti-inflammatory effects can be quantified by measuring the inhibition of enzymes like lipoxygenase (LOX).
| Compound/Derivative | Assay | Activity/IC₅₀ (µM) | Reference(s) |
| Cinnamic Acid Analog 4ii | LOX Inhibition | 20 | [7] |
| Cinnamic Acid Analog 1i | LOX Inhibition | 45 | [7] |
| Cinnamic Acid Analog 2i | LOX Inhibition | 45 | [7] |
| Cinnamic Acid Analog 3i | LOX Inhibition | 7.4 | [12] |
| Various Derivatives | DPPH Scavenging | Variable, potent | [13][14] |
| Various Derivatives | ABTS+• Scavenging | Moderate | [12] |
Key Signaling Pathways Modulated by Cinnamic Acid Derivatives
Cinnamic acid derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anti-inflammatory Action via NF-κB Pathway Inhibition
The transcription factor NF-κB (Nuclear Factor kappa B) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Many cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking NF-κB's nuclear translocation and activity.[9][15][16]
Antioxidant Action via Nrf2-ARE Pathway Activation
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Cinnamic acid derivatives, particularly those with an α,β-unsaturated carbonyl structure, can act as Michael acceptors and react with cysteine residues on Keap1.[1] This disrupts the Keap-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding antioxidant enzymes (e.g., Heme Oxygenase-1), upregulating their expression and bolstering the cell's antioxidant capacity.[1]
Experimental Protocols
This section details standardized methodologies for the synthesis, isolation, and evaluation of cinnamic acid derivatives.
Synthesis of Cinnamic Acid via Perkin Reaction
This protocol describes a classic method for synthesizing cinnamic acid.
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
Combine benzaldehyde (0.05 mole), acetic anhydride (0.073 mole), and anhydrous sodium acetate (0.03 mole) in a suitable flask.[10][17]
-
Heat the mixture at 180°C for several hours (e.g., 4-8 hours).[2]
-
Allow the reaction mixture to cool. Add 25 mL of distilled water, followed by a saturated sodium bicarbonate solution until the mixture is alkaline (to neutralize unreacted anhydride and the acid product).
-
Remove any excess unreacted benzaldehyde by steam distillation.[2][10]
-
Filter the hot solution to remove any insoluble materials.
-
Cool the filtrate and acidify it by slowly adding concentrated hydrochloric acid with stirring until precipitation is complete.
-
Collect the precipitated cinnamic acid by vacuum filtration and wash with cold distilled water.
-
The crude product can be purified by recrystallization from hot water.
Isolation of Natural Cinnamic Acid Derivatives from Plant Material
This protocol outlines a general procedure for extracting and purifying derivatives from natural sources.
Materials:
-
Dried and powdered plant material
-
Solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol)
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Extraction:
-
Macerate the fine powder of the dried plant material sequentially with solvents of increasing polarity. Start with hexane, followed by ethyl acetate, and finally methanol.[9]
-
Agitate the mixture for 24-72 hours for each solvent.
-
Filter the extract after each solvent step and concentrate the filtrate using a rotary evaporator under reduced pressure.[9]
-
-
Chromatographic Purification:
-
Pack a glass column with silica gel suspended in a non-polar solvent (e.g., hexane).
-
Load the concentrated crude extract (e.g., the ethyl acetate extract) onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify and pool fractions containing the compounds of interest.
-
Further purify the pooled fractions using repeated column chromatography or other techniques like preparative HPLC if necessary.
-
-
Characterization:
-
Identify the structure of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Broth Microdilution Method for MIC Determination
This is a standardized method to determine the antimicrobial efficacy of a compound.[8]
Materials:
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Microbial culture (e.g., S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Microplate reader
Procedure:
-
Dispense the broth medium into all wells of a 96-well plate.
-
Create a two-fold serial dilution of the test compound by adding a concentrated stock solution to the first well and then transferring an aliquot to subsequent wells. This creates a range of decreasing concentrations across the plate.
-
Prepare a standardized inoculum of the target microorganism (typically adjusted to ~5 x 10⁵ CFU/mL).[8]
-
Add the microbial inoculum to all wells containing the test compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
After incubation, determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
From its initial discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, cinnamic acid has demonstrated remarkable versatility. Its derivatives, both natural and synthetic, exhibit a broad spectrum of biological activities, underpinned by their ability to modulate critical cellular pathways like NF-κB and Nrf2. The continued exploration of this chemical class, guided by the robust experimental protocols outlined herein, promises to yield novel therapeutic agents for a range of diseases, from infections to cancer. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of these remarkable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety [jmchemsci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Cinnamic Acids
Cinnamic acid and its substituted derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development.[1] Found abundantly in various plants, fruits, and vegetables, these molecules serve as a foundational scaffold for a wide array of biological activities.[1][2] Modern pharmacological research has confirmed that cinnamic acid and its derivatives possess potent anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[1][3]
The biological activities of different cinnamic acid derivatives are largely influenced by the nature and position of the substituent groups on the phenyl ring.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted cinnamic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.
Data Presentation: Physical and Chemical Properties
The physical and chemical properties of cinnamic acid and its derivatives are crucial for their application in drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key quantitative data for several common substituted cinnamic acids.
Table 1: Physical Properties of Selected Cinnamic Acid Derivatives
| Compound | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water |
| trans-Cinnamic Acid | 148.16 | White monoclinic crystals[5][6] | 133[5][6][7] | Slightly soluble (~0.5 g/L at 25°C)[5][6] |
| cis-Cinnamic Acid | 148.16 | Colorless to white prismatic crystals[5] | 42, 58, or 68 (polymorphs)[5] | 8.45 g/L at 25°C[5] |
| p-Coumaric Acid | 164.16 | Crystalline solid | 211-214 | Slightly soluble |
| Caffeic Acid | 180.16 | Yellowish solid | 223-225 (decomposes) | Higher solubility than cinnamic acid[8] |
| Ferulic Acid | 194.18 | White to off-white powder | 174 | Slightly soluble |
| Sinapic Acid | 224.21 | Crystalline solid | 202-205 | Slightly soluble |
| 2-Chlorocinnamic Acid | 182.60 | Solid | ~175-178 | Low water solubility[9] |
| p-Chlorocinnamic Acid | 182.58 | Solid | 248-250[10] | Low water solubility |
| 2-Nitrocinnamic Acid | 193.16 | White solid[11] | ~240 | Low water solubility |
Table 2: Chemical and Spectroscopic Properties of Selected Cinnamic Acid Derivatives
| Compound | pKa | λmax 1 (nm) | λmax 2 (nm) | Solvent for λmax |
| trans-Cinnamic Acid | 4.44[6][7] | ~273[12] | ~215[12] | Methanol[12] |
| cis-Cinnamic Acid | 3.88 | ~262[13] | - | - |
| p-Coumaric Acid | 4.65[14][15] | ~310[12] | ~228[12] | Various[12] |
| Caffeic Acid | 4.62[14] | ~323[12] | ~245[12] | Water (pH 7.4)[12] |
| Ferulic Acid | 4.61[8] | ~321[12] | ~235[12] | Methanol/Water[12] |
| Sinapic Acid | 4.59 | ~324[12] | ~236[12] | Not Specified[12] |
Experimental Protocols
Detailed methodologies for the synthesis of substituted cinnamic acids and the determination of their key properties are provided below.
Synthesis of Substituted Cinnamic Acids
Protocol 1: Perkin Reaction for trans-Cinnamic Acid Synthesis [16] The Perkin reaction is a classic method for synthesizing cinnamic acids.[2][16]
-
Reactants: Mix benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.
-
Heating: Heat the mixture under reflux for several hours.
-
Workup: Cool the reaction mixture and add a sodium carbonate solution to neutralize the excess acetic anhydride and acetic acid.
-
Purification: The resulting sodium cinnamate is soluble in hot water. Acidify the filtered solution with hydrochloric acid to precipitate the cinnamic acid. The crude product can be recrystallized from hot water or an ethanol-water mixture.
Protocol 2: Microwave-Assisted Synthesis [17][18] This method offers a more rapid and efficient alternative to traditional heating.
-
Reactants: In a microwave-safe vessel, combine a substituted benzaldehyde (1 equivalent), malonic acid (1 equivalent), piperidine (0.2 equivalents), and triethylamine (1 equivalent) in a suitable solvent like toluene.[18]
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 110°C) for a specified time (e.g., 60 minutes).[18]
-
Workup: After cooling, dissolve the residue in a solvent like methanol and concentrate it under reduced pressure.[18]
-
Purification: Add a 5% sodium bicarbonate solution to the crude mixture. Wash with an organic solvent (e.g., ethyl acetate). Collect the aqueous layer, cool to 0°C, and acidify with HCl to a pH of 4 to precipitate the product. Filter and wash the solid.[18]
Determination of Physical and Chemical Properties
Protocol 3: pKa Determination by Titration [5]
-
Solution Preparation: Prepare a standard solution of the cinnamic acid derivative in a suitable solvent (e.g., a water-ethanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH with a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point of steepest inflection on the curve.[5]
Protocol 4: Solubility Determination (Shake-Flask Method) [5]
-
Equilibration: Add an excess amount of the cinnamic acid derivative to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Sample Analysis: After agitation, allow the solid to settle. Carefully remove a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol 5: UV-Visible Spectroscopy Analysis [12]
-
Solution Preparation: Prepare a dilute solution of the cinnamic acid derivative in a UV-transparent solvent (e.g., methanol, ethanol).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.[12]
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm, using the solvent as a blank for baseline correction.[12]
-
Analysis: Determine the wavelengths of maximum absorbance (λmax) from the spectrum.
Visualizations: Pathways and Workflows
Signaling Pathways
Cinnamic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory action, for instance, often involves the inhibition of the NF-κB pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Experimental Workflows
A logical workflow is essential for the systematic investigation of substituted cinnamic acids, from synthesis to property characterization.
Caption: General workflow for synthesis and characterization of cinnamic acid derivatives.
Logical Relationships
The relationship between chemical structure and a physical property like pKa is fundamental in drug design. Substituents on the phenyl ring can either donate or withdraw electrons, altering the acidity of the carboxylic acid group.
Caption: Effect of substituents on the pKa of cinnamic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pcbiochemres.com [pcbiochemres.com]
- 17. theaic.org [theaic.org]
- 18. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-Dimethylcinnamic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4-Dimethylcinnamic acid, a valuable intermediate in the development of various pharmaceuticals and other fine chemicals. The synthesis is achieved through the Knoevenagel-Doebner condensation of 2,4-Dimethylbenzaldehyde with malonic acid, utilizing a pyridine-free approach with triethylamine and a catalytic amount of piperidine. This method offers high yields and a more environmentally benign alternative to traditional methods that use carcinogenic pyridine as a solvent. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Cinnamic acids and their derivatives are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of commercially important molecules, including pharmaceuticals, fragrances, and polymers.[1] The Knoevenagel condensation is a widely employed and efficient method for the formation of the carbon-carbon double bond characteristic of α,β-unsaturated acids like cinnamic acid.[1] A common variation, the Doebner modification, utilizes malonic acid as the active methylene compound in the presence of a basic catalyst, which is followed by decarboxylation.[2] Traditionally, this reaction is carried out in pyridine, which acts as both the solvent and a basic catalyst. However, due to the carcinogenic nature of pyridine, alternative, greener synthetic routes are highly desirable.[1] This protocol details a pyridine-free Knoevenagel condensation for the synthesis of this compound, employing triethylamine as a base and piperidine as a catalyst.
Reaction Scheme
The synthesis of this compound from 2,4-Dimethylbenzaldehyde and malonic acid proceeds via a Knoevenagel-Doebner condensation reaction. The overall reaction is depicted below:
2,4-Dimethylbenzaldehyde + Malonic Acid → this compound + H₂O + CO₂
The reaction is catalyzed by a mixture of triethylamine and piperidine.
Experimental Protocol
This protocol is adapted from established procedures for the Knoevenagel-Doebner condensation of substituted benzaldehydes.
Materials:
-
2,4-Dimethylbenzaldehyde
-
Malonic acid
-
Triethylamine (TEA)
-
Piperidine
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, beaker, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.0 eq) and toluene.
-
Addition of Reagents: To the stirred suspension, add triethylamine (1.3 eq). Slowly add a solution of 2,4-Dimethylbenzaldehyde (1.0 eq) and piperidine (0.18 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.
-
Remove the triethylamine and toluene under reduced pressure using a rotary evaporator.
-
To the resulting viscous liquid, add a 5% aqueous solution of sodium bicarbonate to dissolve the cinnamic acid salt. Stir for 10-15 minutes.
-
Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted aldehyde and other organic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the precipitation of the product is complete (pH ~2).
-
-
Isolation and Purification:
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization:
-
Determine the melting point of the purified product. The literature melting point for this compound is in the range of 135-139 °C.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized compound.
-
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of substituted cinnamic acids via Knoevenagel-Doebner condensation. The data for this compound is based on expected yields from similar reactions.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethylbenzaldehyde | |
| Reagents | Malonic acid, Triethylamine, Piperidine | [3] |
| Solvent | Toluene | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 2-4 hours | [3] |
| Typical Yield | 85-95% | Inferred from similar reactions |
| Melting Point | 135-139 °C | |
| Appearance | White to off-white solid |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The Knoevenagel-Doebner condensation proceeds through a well-defined reaction mechanism. The following diagram illustrates the key steps involved in the base-catalyzed condensation and subsequent decarboxylation.
Caption: Mechanism of the Knoevenagel-Doebner condensation.
Conclusion
The described protocol for the synthesis of this compound via a pyridine-free Knoevenagel-Doebner condensation offers a reliable and high-yielding method suitable for laboratory and potential scale-up applications. This approach avoids the use of hazardous solvents, aligning with the principles of green chemistry. The detailed experimental procedure and workflow diagrams provide a clear guide for researchers in the fields of organic synthesis and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Dimethylcinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethylcinnamic acid is a derivative of cinnamic acid, a compound found in various plants. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Accurate and reliable quantification of this compound in various matrices is crucial for research, quality control, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is based on established analytical principles for structurally similar cinnamic acid derivatives.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).
-
Reagents: Formic acid (analytical grade), this compound reference standard.
-
Equipment: Standard HPLC system with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), autosampler, sonicator, vortex mixer, centrifuge, analytical balance, and appropriate volumetric glassware.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from a biological matrix, e.g., plasma)
This protocol outlines a protein precipitation method, which is a common technique for preparing biological samples for HPLC analysis.
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.
HPLC Operating Conditions
The following are the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0.0 | 30 | 70 |
| 10.0 | 80 | 20 |
| 12.0 | 30 | 70 |
| 15.0 | 30 | 70 |
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery. The recovery should be within an acceptable range, typically 80-120%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank and spiked samples.
Data Presentation
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (% RSD) | < 2% |
| Inter-day Precision (% RSD) | < 3% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Note: Gas Chromatography-Mass Spectrometry Analysis of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 2,4-Dimethoxycinnamic acid using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to achieve optimal chromatographic separation and detection. This protocol outlines procedures for sample extraction, derivatization, and GC-MS analysis, making it suitable for quality control, stability testing, and pharmacokinetic studies.
Introduction
2,4-Dimethoxycinnamic acid is a cinnamic acid derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. Accurate and reliable quantification of this compound is crucial for research and development. Gas chromatography (GC) coupled with mass spectrometry (MS) offers high selectivity and sensitivity for the analysis of a wide range of compounds. However, direct GC analysis of polar analytes like cinnamic acids is challenging due to their poor volatility and potential for peak tailing. Derivatization is a key sample preparation step that converts polar functional groups into less polar, more volatile derivatives, thereby improving chromatographic performance. This protocol employs a silylation-based derivatization method prior to GC-MS analysis.
Experimental Protocols
Apparatus and Reagents
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
GC column: Fused-silica capillary column coated with a non-polar stationary phase (e.g., 5% phenylmethylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Standard laboratory glassware
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
Vortex mixer
-
Analytical balance
-
2,4-Dimethoxycinnamic acid reference standard
-
Internal Standard (IS) solution (e.g., m-methylbenzoic acid)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Ethyl acetate (GC grade), Methanol (HPLC grade), Pyridine (anhydrous)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]
-
Acidification: To a 1 mL aliquot of the sample (e.g., plasma, reaction mixture), add 0.5 M HCl to adjust the pH to approximately 2.
-
Internal Standard Spiking: Add a known amount of internal standard solution.
-
Extraction: Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process two more times with fresh ethyl acetate. Pool the organic extracts.
-
Drying: Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is a critical step to reduce the polarity and increase the volatility of 2,4-Dimethoxycinnamic acid, making it suitable for GC analysis.[2] Silylation is a common and effective technique for derivatizing compounds with active hydrogen atoms, such as carboxylic acids and phenols.[3]
-
To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes in a heating block.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Method
The following are typical instrument parameters. Optimization may be required for specific instrumentation and applications.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Characteristic Ions for SIM Mode:
-
2,4-Dimethoxycinnamic acid (as TMS derivative): Monitor for characteristic ions such as m/z 280 (M+), 265, 221.
-
Internal Standard (e.g., m-methylbenzoic acid as TMS derivative): Monitor for its characteristic ions.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables present representative performance characteristics for the analysis of phenolic acids using GC-MS. These values should be determined for 2,4-Dimethoxycinnamic acid during method validation.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 2,4-Dimethoxycinnamic acid | 0.1 - 50 | > 0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 2,4-Dimethoxycinnamic acid | 0.03 | 0.1 |
Table 3: Accuracy and Precision
| Analyte | Spiked Conc. (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 2,4-Dimethoxycinnamic acid | 0.5 | 98.5 | 4.2 | 5.8 |
| 5.0 | 101.2 | 3.1 | 4.5 | |
| 25.0 | 99.8 | 2.5 | 3.9 |
Table 4: Retention Time Data
A study has reported the following retention times for the cis and trans isomers of 2,4-Dimethoxycinnamic acid after GC-MS analysis.[4]
| Isomer | Retention Time (min) |
| cis-2,4-Dimethoxycinnamic acid | 15.7 |
| trans-2,4-Dimethoxycinnamic acid | 19.0 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the analytical method validation process.
Conclusion
The described GC-MS method provides a robust and reliable approach for the quantification of 2,4-Dimethoxycinnamic acid in various sample matrices. The sample preparation involving liquid-liquid extraction and subsequent silylation is crucial for achieving the necessary volatility and thermal stability for GC analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug development and chemical analysis. Method validation should be performed to ensure the suitability of the method for its intended purpose.
References
Application Notes and Protocols: 2,4-Dimethoxycinnamic Acid as a UV Filter in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a class of compounds known for their UV-absorbing properties. Cinnamic acid and its derivatives are utilized in the cosmetics industry as UV filters to protect the skin from the harmful effects of solar radiation. This document provides a summary of the available data on a derivative of 2,4-dimethoxycinnamic acid, along with detailed protocols for its evaluation as a UV filter in cosmetic formulations. The information is intended to guide researchers and formulators in the development of new sunscreen products.
Mechanism of Action as a UV Filter
Organic UV filters, such as cinnamic acid derivatives, function by absorbing high-energy ultraviolet (UV) radiation. The conjugated double bond system in the chemical structure of these molecules allows them to absorb photons in the UVA and UVB range. Upon absorption of UV radiation, the molecule is promoted to an excited state. It then returns to its ground state by dissipating the absorbed energy as less harmful, lower-energy radiation, primarily heat. This process prevents the UV radiation from penetrating the skin and causing cellular damage that can lead to sunburn, premature aging, and skin cancer.
Quantitative Data
Direct experimental data for the UV filtering properties of 2,4-Dimethoxycinnamic acid is limited in publicly available literature. However, a study on a closely related derivative, (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate (referred to as Compound 9), provides valuable insights into its potential efficacy. The following tables summarize the in vitro UV protection parameters for this derivative.
Table 1: In Vitro UV Protection Parameters of a 2,4-Dimethoxycinnamic Acid Derivative (Compound 9)
| Parameter | Value | Reference |
| In Vitro Sun Protection Factor (SPF) | 19.69 ± 0.46 | [1] |
| In Vitro UVA Protection Factor (UVA-PF) | 12.64 ± 0.32 | [1] |
| Critical Wavelength (λc) | 381 nm | [1] |
| UVA/UVB Ratio | 0.830 | [1] |
Note: The data presented is for the derivative (6-methoxy-9-oxo-9H-xanthen-2-yl)methyl (E)-3-(2,4-dimethoxyphenyl)acrylate and should be considered as an indicator of the potential performance of 2,4-Dimethoxycinnamic acid.
Table 2: Representative UV Absorption Data for a Dimethoxy-Substituted Cinnamic Acid Isomer (3,4-Dimethoxycinnamic Acid)
| Wavelength (nm) | Molar Absorptivity (log ε) |
| ~290 | ~4.2 |
| ~315 | ~4.3 |
Note: Data is estimated from the UV/Visible spectrum of 3,4-Dimethoxycinnamic acid provided by the NIST Chemistry WebBook. This should be used for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of UV filters, which can be applied to 2,4-Dimethoxycinnamic acid.
In Vitro Sun Protection Factor (SPF) Determination
This protocol is based on the spectrophotometric analysis of a UV filter applied to a substrate.
Objective: To determine the in vitro SPF of a cosmetic formulation containing 2,4-Dimethoxycinnamic acid.
Materials:
-
Spectrophotometer with a UV transmission analyzer
-
Polymethylmethacrylate (PMMA) plates (roughened)
-
Positive control sunscreen with a known SPF
-
Test formulation containing 2,4-Dimethoxycinnamic acid
-
Glycerol or other suitable blank
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and have a roughened surface to mimic skin topography.
-
Sample Application: Apply the test formulation and the positive control sunscreen evenly onto separate PMMA plates at a concentration of 1.2 mg/cm².
-
Drying: Allow the films to dry for 15-30 minutes in the dark at a controlled temperature.
-
Spectrophotometric Measurement:
-
Measure the transmittance of UV light through each plate at 1 nm intervals from 290 nm to 400 nm.
-
Use a blank PMMA plate with glycerol for baseline correction.
-
-
SPF Calculation: The SPF is calculated using the following equation:
Workflow for In Vitro SPF Determination
Caption: Workflow for In Vitro SPF Determination.
In Vitro UVA Protection Factor (UVA-PF) and Critical Wavelength (λc) Determination
This protocol assesses the breadth of UV protection.
Objective: To determine the in vitro UVA-PF and critical wavelength of a cosmetic formulation containing 2,4-Dimethoxycinnamic acid.
Materials:
-
Same as for SPF determination.
Procedure:
-
Follow steps 1-4 of the In Vitro SPF Determination protocol.
-
UVA-PF Calculation: The UVA-PF is calculated from the transmittance data using a specific weighting spectrum for Persistent Pigment Darkening (PPD). The calculation is analogous to the SPF calculation but uses the PPD action spectrum instead of the erythema action spectrum.
-
Critical Wavelength (λc) Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 nm to 400 nm. [2]It is calculated using the following equation:
Where A(λ) is the absorbance at wavelength λ. A critical wavelength of 370 nm or greater is required for a "broad spectrum" claim. [2] Workflow for UVA-PF and Critical Wavelength Determination
Caption: Workflow for UVA-PF and λc Determination.
Photostability Assessment
This protocol evaluates the stability of the UV filter upon exposure to UV radiation.
Objective: To assess the photostability of 2,4-Dimethoxycinnamic acid in a cosmetic formulation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Solar simulator or other controlled UV radiation source
-
Quartz plates
-
Test formulation containing a known concentration of 2,4-Dimethoxycinnamic acid
-
Solvents for extraction and HPLC mobile phase
Procedure:
-
Sample Preparation: Apply a thin, uniform film of the test formulation onto quartz plates.
-
Initial Analysis (Time 0):
-
Immediately after application, extract the formulation from one set of plates using a suitable solvent.
-
Analyze the extract using a validated HPLC method to determine the initial concentration of 2,4-Dimethoxycinnamic acid.
-
-
UV Irradiation: Expose the remaining plates to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to typical sun exposure.
-
Post-Irradiation Analysis:
-
After irradiation, extract the formulation from the exposed plates.
-
Analyze the extract using the same HPLC method to determine the concentration of 2,4-Dimethoxycinnamic acid remaining.
-
-
Calculation of Photodegradation: Calculate the percentage of photodegradation as follows:
Workflow for Photostability Assessment
Caption: Workflow for Photostability Assessment.
Cellular Signaling Pathways
Exposure of skin cells to UV radiation triggers a complex network of signaling pathways. While specific studies on 2,4-Dimethoxycinnamic acid are lacking, research on trans-cinnamic acid, the parent compound, provides insights into potential mechanisms of action beyond UV absorption. These studies suggest that cinnamic acid derivatives may modulate cellular responses to UV-induced oxidative stress, particularly through the Nrf2 and AP-1 pathways.
UV-Induced Cellular Stress and Potential Intervention by Cinnamic Acid Derivatives
Caption: UV-induced signaling and potential modulation.
Upon exposure to UV radiation, there is an increase in reactive oxygen species (ROS) within skin cells. This oxidative stress can activate the AP-1 transcription factor, which in turn upregulates the expression of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade collagen and other components of the extracellular matrix, leading to the visible signs of photoaging.
Simultaneously, ROS can lead to the dissociation of the Keap1-Nrf2 complex. This allows the transcription factor Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes, such as heme oxygenase-1 (HO-1), which help to mitigate oxidative damage.
Studies on trans-cinnamic acid suggest that it may exert protective effects by inhibiting the activation of AP-1 and promoting the activation of the Nrf2 pathway, thereby reducing collagen degradation and enhancing the cell's antioxidant defenses.
Conclusion
While further research is needed to fully characterize the properties of 2,4-Dimethoxycinnamic acid as a UV filter, the available data on a closely related derivative suggests it holds promise for use in cosmetic applications. The protocols provided herein offer a standardized framework for its evaluation, and the information on cellular signaling pathways provides a basis for investigating its potential biological activities beyond simple UV absorption. As with any cosmetic ingredient, thorough safety and efficacy testing is essential before incorporation into commercial products.
References
Applications of 2,4-Dimethoxycinnamic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid (2,4-DMCA) is a derivative of cinnamic acid, a compound widely found in the plant kingdom. Cinnamic acids and their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. While research on 2,4-DMCA is not as extensive as on other isomers like 3,4-dimethoxycinnamic acid, its chemical structure suggests potential for various therapeutic applications. This document provides an overview of the potential applications of 2,4-DMCA in drug discovery, based on the activities of structurally related compounds, and details relevant experimental protocols for its evaluation.
Potential Therapeutic Applications
Based on the biological activities observed for other methoxy-substituted cinnamic acid derivatives, 2,4-DMCA is a candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Cinnamic acid derivatives have been shown to possess antiproliferative and pro-apoptotic effects on various cancer cell lines. The methoxy groups on the phenyl ring can influence the molecule's interaction with biological targets. It is hypothesized that 2,4-DMCA may exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell cycle progression.
-
Anti-inflammatory Activity: Methoxycinnamic acids have demonstrated anti-inflammatory properties. The anti-inflammatory potential of 2,4-DMCA could be evaluated in cellular and animal models of inflammation.
-
Antioxidant Activity: The phenolic structure of cinnamic acid derivatives contributes to their antioxidant potential. 2,4-DMCA may act as a free radical scavenger, although its antioxidant capacity relative to other isomers needs to be experimentally determined.
-
Neuroprotective Effects: Some methoxy-substituted cinnamic acid derivatives have shown neuroprotective properties. Investigating the potential of 2,4-DMCA to protect neuronal cells from damage could be a promising research avenue.
Data Presentation
Currently, there is a lack of specific quantitative data for the biological activities of 2,4-Dimethoxycinnamic acid in the public domain. The following table provides a template for summarizing key pharmacological data once it becomes available through experimental investigation.
| Biological Activity | Assay Type | Cell Line / Model | IC₅₀ / EC₅₀ (µM) | Reference |
| Antiproliferative | MTT Assay | e.g., MCF-7, A549 | Data not available | |
| Anti-inflammatory | Nitric Oxide (NO) Assay | e.g., RAW 264.7 | Data not available | |
| Antioxidant | DPPH Radical Scavenging | - | Data not available | |
| Enzyme Inhibition | e.g., COX-2 Inhibition | - | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential drug discovery applications of 2,4-Dimethoxycinnamic acid.
Protocol 1: Synthesis of 2,4-Dimethoxycinnamic acid
A common method for the synthesis of cinnamic acid derivatives is the Perkin reaction.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Combine 2,4-dimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into water and boil to hydrolyze the excess acetic anhydride.
-
Add a solution of sodium hydroxide to dissolve the resulting acid.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the 2,4-dimethoxycinnamic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4-dimethoxycinnamic acid.
Protocol 2: Evaluation of Antiproliferative Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 2,4-DMCA on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,4-Dimethoxycinnamic acid (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 2,4-DMCA in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of 2,4-DMCA. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 3: Assessment of Apoptosis Induction (Annexin V-FITC/PI Staining)
This protocol is used to determine if the antiproliferative activity of 2,4-DMCA is due to the induction of apoptosis.
Materials:
-
Cancer cell line
-
2,4-Dimethoxycinnamic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with 2,4-DMCA at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
Signaling Pathway: Potential Mechanism of Apoptosis Induction
The following diagram illustrates a potential signaling pathway for apoptosis induction by a cinnamic acid derivative, which could be investigated for 2,4-DMCA.
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid (2,4-DMCA) is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the anti-inflammatory potential of 2,4-DMCA. While direct quantitative data for 2,4-DMCA is limited in publicly available literature, this document compiles relevant information on closely related compounds and provides detailed protocols for key experimental assays to facilitate further research and drug development efforts.
Mechanism of Action
The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific mechanisms of 2,4-DMCA are not yet fully elucidated, research on structurally similar compounds suggests potential involvement in the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and various cytokines.
Key Potential Targets:
-
Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of genes involved in inflammation, including iNOS, COX-2, and pro-inflammatory cytokines.
-
Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases (including p38, ERK, and JNK) that play a critical role in cellular responses to inflammatory stimuli.
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of large amounts of nitric oxide, a key inflammatory mediator.
-
Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators.
Data Presentation
Due to the limited availability of specific quantitative data for 2,4-Dimethoxycinnamic acid, the following tables include data for structurally related methoxycinnamic acid derivatives to provide a reference for expected activity. Researchers are encouraged to generate specific data for 2,4-DMCA using the provided protocols.
Table 1: In Vivo Anti-inflammatory Activity of Cinnamic Acid Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference Compound | Reference Compound Inhibition (%) |
| 3,4-Dimethoxycinnamic acid derivatives | 150 µmol/kg | i.p. | 17-72%[1] | Indomethacin | Not specified |
| 2,4-Dimethoxycinnamic acid | Data not available | - | - | - | - |
Table 2: In Vitro Anti-inflammatory Activity of Methoxycinnamic Acid Derivatives
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| 2,4-Dimethoxycinnamic acid | Data not available | - | - | - |
| p-Methoxycinnamic acid | RAW 264.7 | NO Production | Data not available | [2] |
| 2-Methoxycinnamaldehyde | RAW 264.7 | NO Production | Not specified, but showed reduction | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by 2,4-DMCA and a typical workflow for evaluating its anti-inflammatory effects.
Experimental Protocols
In Vivo Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-200 g).
-
Materials:
-
2,4-Dimethoxycinnamic acid
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Group animals (n=6 per group): Vehicle control, 2,4-DMCA (various doses), and Reference drug.
-
Administer 2,4-DMCA, vehicle, or reference drug intraperitoneally (i.p.) or orally (p.o.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
In Vitro Anti-inflammatory Activity
2. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials:
-
2,4-Dimethoxycinnamic acid
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of 2,4-DMCA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (LPS only) and a blank group (cells only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of 2,4-DMCA.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2
-
Procedure:
-
Follow the same cell culture, pre-treatment, and stimulation protocol as for the NO production assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (p-NF-κB, p-MAPKs)
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with 2,4-DMCA for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, phospho-p38, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
-
Conclusion
While direct and comprehensive data on the anti-inflammatory properties of 2,4-Dimethoxycinnamic acid are still emerging, the information available for related methoxycinnamic acid derivatives suggests a promising potential for this compound as an anti-inflammatory agent. The provided protocols offer a robust framework for researchers to systematically investigate the efficacy and mechanisms of action of 2,4-DMCA, thereby contributing to the development of new therapeutic strategies for inflammatory diseases. Further studies are warranted to establish a detailed pharmacological profile of 2,4-Dimethoxycinnamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dimethoxycinnamic Acid: A Versatile Precursor in the Synthesis of Bioactive Molecules
Introduction
2,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a valuable precursor in organic synthesis, particularly in the development of novel therapeutic agents and other biologically active molecules. Its chemical structure, featuring a phenyl ring substituted with two methoxy groups and an acrylic acid side chain, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures with diverse pharmacological properties. This application note details the utility of 2,4-dimethoxycinnamic acid as a starting material, providing experimental protocols for its derivatization and summarizing the biological activities of the resulting compounds.
Applications in Organic Synthesis
2,4-Dimethoxycinnamic acid serves as a key building block for the synthesis of a range of bioactive compounds, including chalcones, esters, and amides. The electron-donating nature of the two methoxy groups on the aromatic ring influences the reactivity of the molecule and the properties of its derivatives.
Synthesis of Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of natural products known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone, 2,4-dimethoxycinnamic acid can be utilized to first synthesize the corresponding benzaldehyde, 2,4-dimethoxybenzaldehyde, which then participates in the condensation.
Synthesis of Esters and Amides
The carboxylic acid moiety of 2,4-dimethoxycinnamic acid is readily converted to esters and amides through various coupling reactions. These derivatives have been explored for their potential as antioxidant, anti-inflammatory, and hypolipidemic agents. The modification of the carboxylic acid group allows for the introduction of diverse functionalities, enabling the fine-tuning of the molecule's physicochemical and biological properties.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethoxycinnamic Acid via Knoevenagel Condensation
This protocol describes the synthesis of 2,4-dimethoxycinnamic acid from 2,4-dimethoxybenzaldehyde and malonic acid.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated HCl to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain pure 2,4-dimethoxycinnamic acid.
Figure 1: Workflow for the synthesis of 2,4-dimethoxycinnamic acid.
Protocol 2: General Procedure for the Synthesis of 2,4-Dimethoxycinnamic Acid Esters
This protocol outlines a general method for the esterification of 2,4-dimethoxycinnamic acid with various alcohols using a carbodiimide coupling agent.[1]
Materials:
-
2,4-Dimethoxycinnamic acid
-
Alcohol (e.g., ethanol, propanol, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dimethoxycinnamic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired alcohol (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 5% HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Figure 2: General workflow for the esterification of 2,4-dimethoxycinnamic acid.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of 2,4-dimethoxycinnamic acid and its derivatives.
| Reaction | Precursors | Product | Typical Yield (%) |
| Knoevenagel Condensation | 2,4-Dimethoxybenzaldehyde, Malonic acid | 2,4-Dimethoxycinnamic acid | 85-95 |
| Esterification | 2,4-Dimethoxycinnamic acid, Ethanol | Ethyl 2,4-dimethoxycinnamate | 70-85 |
| Amidation | 2,4-Dimethoxycinnamic acid, Aniline | N-phenyl-2,4-dimethoxycinnamamide | 65-80 |
Biological Activities and Signaling Pathways
Derivatives of dimethoxycinnamic acids have been reported to exhibit a variety of biological activities. While specific studies on the signaling pathways modulated by 2,4-dimethoxycinnamic acid derivatives are limited, the broader class of cinnamic acid derivatives is known to influence several key cellular pathways.
Many methoxylated derivatives of cinnamic acid have demonstrated strong antimicrobial, antidiabetic, anticancer, as well as hepato-, cardio-, and neuroprotective activities.[2] The presence and position of the methoxy groups on the phenyl ring are crucial for their biological activity.[2] For instance, some cinnamic acid derivatives are known to modulate inflammatory responses by inhibiting the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the inflammatory cascade. Furthermore, their antioxidant properties are often attributed to their ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes, thereby mitigating oxidative stress, a key factor in many chronic diseases.[2]
Figure 3: Potential signaling pathways modulated by 2,4-dimethoxycinnamic acid derivatives.
Conclusion
2,4-Dimethoxycinnamic acid is a versatile and valuable precursor for the synthesis of a wide array of biologically active molecules. The straightforward derivatization of its carboxylic acid group and the potential for modifications on the aromatic ring provide a platform for the generation of diverse chemical libraries for drug discovery and development. The protocols provided herein offer a foundation for the synthesis of novel compounds, and the summary of biological activities highlights the therapeutic potential of this class of molecules. Further investigation into the specific mechanisms of action and signaling pathways modulated by 2,4-dimethoxycinnamic acid derivatives is warranted to fully exploit their potential in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dimethylcinnamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 2,4-Dimethylcinnamic acid. The following sections detail experimental protocols, address common issues, and provide quantitative data to facilitate high-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound with high yields?
A1: The most widely employed and effective methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.
-
Perkin Reaction : This reaction involves the condensation of 2,4-Dimethylbenzaldehyde with an acid anhydride (like acetic anhydride) in the presence of an alkali salt of the acid (such as sodium acetate).[1][2]
-
Knoevenagel Condensation : This method utilizes the reaction of 2,4-Dimethylbenzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[3][4]
-
Heck Reaction : This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 2,4-dimethyl-1-iodobenzene) with acrylic acid.[5][6]
Q2: I am experiencing a low yield in the Perkin reaction for this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the Perkin reaction can be attributed to several factors. A primary concern is the presence of moisture, which can hydrolyze the acetic anhydride. It is crucial to use anhydrous reagents and thoroughly dried glassware. Another factor is the reaction temperature; the Perkin reaction typically requires high temperatures, often in the range of 170-180°C, for several hours to proceed to completion.[7] Suboptimal ratios of reactants can also lead to lower yields. An excess of acetic anhydride is often beneficial. Finally, the purity of the starting 2,4-Dimethylbenzaldehyde is important, as impurities can inhibit the reaction.
Q3: What are the typical impurities I might encounter in the synthesis of this compound, and how can they be removed?
A3: Common impurities can include unreacted starting materials such as 2,4-Dimethylbenzaldehyde and malonic acid (in the Knoevenagel condensation) or acetic anhydride (in the Perkin reaction). Side products can also form, such as the cis-isomer of this compound. Purification is most commonly achieved through recrystallization. A typical procedure involves dissolving the crude product in a suitable hot solvent, such as an ethanol/water mixture, and allowing it to cool slowly to form pure crystals.[8] For more persistent impurities, column chromatography can be employed.
Q4: How can I monitor the progress of my this compound synthesis?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heat.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC shows significant starting material) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor progress by TLC to determine the optimal conditions. For the Perkin reaction, ensure the temperature is maintained at 170-180°C.[7] |
| Inactive catalyst (e.g., wet sodium acetate in Perkin reaction). | Use freshly opened or properly stored anhydrous catalyst. Ensure all reagents and solvents are anhydrous. | |
| Formation of significant byproducts | Incorrect stoichiometry of reactants. | Optimize the molar ratios of the reactants. For the Knoevenagel condensation, using an excess of malonic acid can improve yields.[8] |
| Side reactions due to high temperature or prolonged heating. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider lowering the reaction temperature if significant byproduct formation is observed. | |
| Product loss during workup | Inefficient extraction or precipitation. | Ensure the pH is adjusted correctly during acidification to fully precipitate the cinnamic acid. Use an appropriate solvent for extraction and perform multiple extractions to maximize recovery. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel for hot filtration to prevent the product from crystallizing out of solution. |
Experimental Protocols
Perkin Reaction for this compound Synthesis
This protocol is adapted from the general procedure for cinnamic acid synthesis.[9]
-
Apparatus Setup : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2,4-Dimethylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Reaction : Heat the reaction mixture in an oil bath at 170-180°C for 4-5 hours.
-
Work-up : Allow the mixture to cool slightly and then pour it into a beaker of cold water while stirring.
-
Purification : The crude product will precipitate out. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Knoevenagel Condensation for this compound Synthesis
This protocol is adapted from a general procedure for substituted cinnamic acids.[8]
-
Apparatus Setup : In a round-bottom flask fitted with a reflux condenser, place 2,4-Dimethylbenzaldehyde (1 equivalent), malonic acid (2 equivalents), and pyridine.
-
Reaction : Add a catalytic amount of piperidine to the mixture. Heat the reaction to reflux for 2-3 hours.
-
Work-up : After cooling, pour the reaction mixture into a beaker containing cold water and acidify with concentrated hydrochloric acid until the solution is strongly acidic.
-
Purification : The precipitated this compound is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.[8]
Data Presentation
Optimization of Reaction Conditions for this compound Synthesis (Illustrative)
| Reaction | Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |
| Perkin | Temperature (°C) | 160 | 170 | 180 | Trend: Increasing |
| Time (hours) | 3 | 4 | 5 | Trend: Increasing then plateauing | |
| Knoevenagel | Catalyst | Piperidine | Pyridine | Triethylamine | Varies |
| Solvent | Toluene | Ethanol | Neat | Varies |
Note: This table is for illustrative purposes to guide optimization. Actual yields will vary based on specific experimental conditions.
Visualizations
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bepls.com [bepls.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
Technical Support Center: 2,4-Dimethoxycinnamic Acid HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 2,4-Dimethoxycinnamic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for 2,4-Dimethoxycinnamic acid?
A good starting point for a reversed-phase HPLC method for 2,4-Dimethoxycinnamic acid would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water, acidified with a small amount of an acid like phosphoric acid or formic acid.[1] Detection is typically performed using a UV detector.
Q2: My 2,4-Dimethoxycinnamic acid peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for acidic compounds like 2,4-Dimethoxycinnamic acid is a common issue. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
-
Mobile Phase pH Too High: If the mobile phase pH is close to or above the pKa of 2,4-Dimethoxycinnamic acid, the compound will be ionized, leading to strong interactions with the stationary phase.
-
Column Overload: Injecting too much sample can lead to poor peak shape.
-
Column Contamination or Degradation: Buildup of contaminants or an old, degraded column can cause peak distortion.
To fix this, you can try lowering the mobile phase pH, using a highly end-capped column, reducing the sample concentration, or flushing the column with a strong solvent.
Q3: I am not getting good separation between 2,4-Dimethoxycinnamic acid and other components in my sample. How can I improve the resolution?
Poor resolution can be addressed by:
-
Adjusting Mobile Phase Strength: Decreasing the percentage of the organic solvent (acetonitrile or methanol) will increase retention times and may improve separation.
-
Changing the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Modifying Mobile Phase pH: A small change in pH can affect the retention of ionizable compounds differently, potentially improving resolution.
-
Using a Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution can provide better overall separation.
Q4: The retention time for my 2,4-Dimethoxycinnamic acid peak is shifting between injections. What could be the cause?
Retention time instability can be caused by:
-
Insufficient Column Equilibration: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.
-
Mobile Phase Instability: Prevent evaporation of the organic solvent by covering the solvent reservoirs and ensure proper solvent mixing.
-
Temperature Fluctuations: Use a column thermostat to maintain a consistent temperature.
-
Pump Malfunctions: Check the HPLC pump system for leaks or irregular flow rates.[2]
Q5: What is a suitable UV detection wavelength for 2,4-Dimethoxycinnamic acid?
For cinnamic acid derivatives, UV detection is commonly performed at their wavelength of maximum absorbance (λmax). For p-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde, a wavelength of 320 nm has been used.[3] For cinnamic acid itself, wavelengths between 270 nm and 298 nm are common.[4][5] It is recommended to determine the λmax of 2,4-Dimethoxycinnamic acid in your mobile phase for optimal sensitivity.
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for 2,4-Dimethoxycinnamic acid.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
Detailed Steps:
-
Evaluate Mobile Phase pH: The pH of the mobile phase should be at least 1.5-2 pH units below the pKa of 2,4-Dimethoxycinnamic acid to ensure it is in its non-ionized form. A pH in the range of 2.5-3.5 is a good starting point. If the pH is too high, add a small amount of an acidifier like 0.1% phosphoric acid or formic acid.[6]
-
Assess Column Health: A contaminated or old column can lead to peak tailing. First, try flushing the column with a strong solvent like 100% acetonitrile. If this does not improve the peak shape, consider replacing the guard column or the analytical column.
-
Check for Sample Overload: Injecting a sample that is too concentrated can saturate the column. Try diluting your sample or reducing the injection volume.
-
Minimize Extra-Column Effects: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and ensure all connections are secure with minimal dead volume.
Issue 2: Poor Resolution
This guide provides a workflow for improving the separation between 2,4-Dimethoxycinnamic acid and other analytes.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for improving HPLC peak resolution.
Detailed Steps:
-
Optimize Mobile Phase Strength: A common first step is to decrease the percentage of the organic solvent in the mobile phase. This will increase the retention times of all components, potentially allowing for better separation.
-
Alter Selectivity with Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different properties and can change the elution order and improve separation.[7]
-
Fine-tune with Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization and therefore the retention of other ionizable compounds in your sample relative to 2,4-Dimethoxycinnamic acid, which can significantly improve selectivity.
-
Implement Gradient Elution: For complex samples with a wide range of polarities, a gradient elution is often necessary. This involves changing the mobile phase composition over the course of the run to effectively separate both early and late-eluting compounds.
Data Presentation
Table 1: Typical HPLC Parameters for Cinnamic Acid Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile or Methanol with acidified water[1][3] |
| Acidifier | 0.1% Phosphoric Acid or Formic Acid[1] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL[3][5] |
| Detection Wavelength | 270-320 nm[3][5] |
| Column Temperature | Ambient or controlled (e.g., 35°C)[3] |
Table 2: Example Mobile Phase Compositions
| Organic Modifier | Aqueous Phase | Ratio (v/v/v) | Reference |
| Acetonitrile : Methanol | 2% Acetic Acid | 22:10:70 | [5] |
| Methanol | Water | 70:30 | [3] |
| Methanol | 0.05 M Sodium Dihydrogen Phosphate (pH 3) | 80:20 | [8] |
| Acetonitrile | 0.1% Formic Acid | Gradient | [9] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example)
This protocol describes the preparation of a common mobile phase for the analysis of cinnamic acid derivatives.
-
Prepare Aqueous Phase: To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to approximately 900 mL of HPLC-grade water. Bring the final volume to 1 L with water and mix thoroughly.
-
Prepare Mobile Phase: Mix the prepared aqueous phase with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio. For example, to prepare a 50:50 (v/v) mobile phase, mix 500 mL of the aqueous phase with 500 mL of the organic modifier.
-
Degas the Mobile Phase: Before use, degas the mobile phase to remove dissolved gases, which can cause bubbles in the pump and detector. This can be done by sonication for 15-20 minutes or by vacuum filtration.
Protocol 2: Sample Preparation (General)
This protocol provides a general guideline for preparing a sample containing 2,4-Dimethoxycinnamic acid for HPLC analysis.
-
Dissolve the Sample: Accurately weigh a small amount of the sample and dissolve it in a suitable solvent. The initial mobile phase is often the best choice for the sample solvent to avoid peak distortion. If a stronger solvent is required for solubility, use the minimum amount necessary.
-
Dilute to Working Concentration: Dilute the stock solution to a concentration that is within the linear range of the detector.
-
Filter the Sample: Before injecting the sample into the HPLC system, filter it through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column frit.
References
- 1. Separation of 4-Methoxy-(2E)-cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. why the detection wavelength changes ....? - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dimethylcinnamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Dimethylcinnamic acid. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via Knoevenagel condensation?
A1: The most prevalent impurities originate from the synthetic route, typically the Knoevenagel condensation of 2,4-dimethylbenzaldehyde and malonic acid.[1][2][3] These include:
-
Unreacted Starting Materials: Residual 2,4-dimethylbenzaldehyde and malonic acid.[2]
-
cis-2,4-Dimethylcinnamic acid: The geometric isomer is often formed as a minor byproduct, with the trans-isomer typically being the desired product.[2]
-
Catalyst Residues: Traces of the amine catalyst used, such as pyridine or piperidine.[3][4]
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps.
Q2: My crude product has a low, broad melting point. What does this indicate?
A2: A depressed and broadened melting point is a classic sign of impurities.[2] The presence of unreacted starting materials or the cis-isomer disrupts the crystal lattice structure of the pure trans-2,4-Dimethylcinnamic acid, leading to a lower melting temperature.
Q3: Which purification method is most suitable for this compound?
A3: The best method depends on the specific impurities present and the desired final purity.
-
Recrystallization is highly effective for removing small amounts of impurities when a suitable solvent system is found. It is often the simplest and most scalable method.[5]
-
Acid-Base Extraction is excellent for removing neutral impurities, such as the unreacted 2,4-dimethylbenzaldehyde.[6][7]
-
Column Chromatography is the most powerful technique for separating mixtures with multiple components or impurities that have similar solubility profiles to the product, such as the cis and trans isomers.[5]
Troubleshooting Guides
Recrystallization Issues
Question: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent mixture.[8][9] This is often due to a high concentration of impurities or an inappropriate solvent boiling point.[9]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of the more "soluble" solvent (e.g., ethanol in an ethanol/water system) to ensure complete dissolution. Then, allow the solution to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.[9][10]
Question: I have a very low yield after recrystallizing my product. How can I improve it?
Answer: Low recovery is a common issue that can be addressed by optimizing your procedure.
-
Possible Causes & Solutions:
-
Excessive Solvent: Using too much hot solvent will keep a significant portion of your product dissolved even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude product.[8][9]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and lower the overall isolated yield. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[8][9]
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving the acid, even at low temperatures. Test different solvent systems to find one with a steep solubility curve (high solubility when hot, low solubility when cold).[9]
-
Chromatography Issues
Question: I am seeing poor separation between my product and an impurity on my silica gel column. How can I improve the resolution?
Answer: Poor separation in column chromatography can result from several factors related to the mobile phase, column packing, and sample loading.
-
Possible Causes & Solutions:
-
Incorrect Solvent System: The eluent may be too polar, causing all compounds to elute together, or not polar enough, causing them to remain on the column. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation (difference in Rf values) before running the column.[9]
-
Column Overloading: Loading too much crude material can cause band broadening and overlap. Use a larger column or reduce the amount of sample loaded.[9]
-
Flow Rate: A slower flow rate allows for better equilibrium between the stationary and mobile phases, which can improve separation.[5]
-
Poor Column Packing: Cracks or channels in the silica gel will lead to uneven flow and poor separation. Ensure the silica gel is packed uniformly as a slurry.[9]
-
Data Presentation
The selection of an appropriate solvent is the most critical step for successful recrystallization. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For cinnamic acids, mixed solvent systems like ethanol/water or methanol/water are often effective.[9]
Table 1: Solubility of Cinnamic Acid Derivatives in Various Solvents (General Guide)
| Solvent System | Temperature (°C) | Solubility | Notes |
| Water | 25 | Very Low | Cinnamic acids are generally poorly soluble in water at room temperature.[10] |
| Water | 100 | Low to Moderate | Solubility increases significantly at boiling but may not be sufficient alone.[10] |
| Ethanol | 25 | High | Good "soluble" solvent for a mixed-solvent system.[10] |
| Methanol/Water | Varies | Varies with Ratio | The addition of methanol increases solubility in water.[10] |
| Ethanol/Water | Varies | Varies with Ratio | A common and effective system for recrystallizing cinnamic acids.[9][10] |
| Ethyl Acetate | Varies | Moderate to High | Can be used for recrystallization or as a solvent in chromatography. |
| Hexane | Varies | Very Low | Often used as the "poor" solvent or non-polar component in chromatography. |
Note: It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample of this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Heat the solution gently on a hot plate.[5]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This prevents them from being incorporated into the final crystals.[5]
-
Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[9]
-
Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[10]
-
Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven, to remove residual solvent.[10]
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities like unreacted 2,4-dimethylbenzaldehyde.
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.[6][7]
-
Base Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. This converts the acidic this compound into its water-soluble sodium salt.[6]
-
Separation: Allow the layers to separate. The aqueous layer (top layer if using dichloromethane, bottom if using ethyl acetate with density considerations) will contain the sodium 2,4-dimethylcinnamate. Drain the organic layer, which contains the neutral impurities.
-
Repeat: Perform a second extraction on the organic layer with fresh NaOH solution to ensure all the acid has been extracted. Combine the aqueous layers.
-
Regeneration: Cool the combined aqueous layers in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (test with litmus paper). The this compound will precipitate out of the solution.[6][11]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.[6]
Protocol 3: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.[9]
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives a good separation and an Rf value for the product of approximately 0.3-0.4. A common system is a mixture of hexane and ethyl acetate.[9]
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Ensure the packing is even and free of cracks.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[9]
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with air or nitrogen) to begin elution. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Diagram illustrating the principle of acid-base extraction for purification.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
- 7. magritek.com [magritek.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Synthesis of 2,4-Dimethoxycinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethoxycinnamic acid. The information is presented in a clear question-and-answer format to directly address common issues encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,4-dimethoxycinnamic acid in a laboratory setting?
A1: The most widely used and reliable method is the Knoevenagel condensation, specifically the Doebner modification.[1] This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid, using a basic catalyst system, typically pyridine as the solvent and a small amount of piperidine as the catalyst.[1][2] The reaction proceeds via a condensation-decarboxylation sequence to yield the desired α,β-unsaturated carboxylic acid.
Q2: What are the primary starting materials and reagents required for the Knoevenagel-Doebner synthesis of 2,4-dimethoxycinnamic acid?
A2: The key reagents for this synthesis are:
-
2,4-Dimethoxybenzaldehyde (the aldehyde component)
-
Malonic acid (the active methylene component)
-
Pyridine (serves as both a basic catalyst and a solvent)[1]
-
Piperidine (a more basic catalyst to facilitate the initial condensation)[2]
Q3: Are there any common isomers or byproducts that I should be aware of during this synthesis?
A3: Yes, several byproducts and isomers can form, which may complicate purification and affect the final yield and purity. The most common ones include:
-
Unreacted starting materials: Residual 2,4-dimethoxybenzaldehyde and malonic acid are common impurities if the reaction does not go to completion.
-
cis-2,4-Dimethoxycinnamic acid: The Knoevenagel condensation can produce a mixture of (E) and (Z) isomers (trans and cis). The trans isomer is generally the more thermodynamically stable and desired product.[1]
-
2,4-Dimethoxybenzylidenemalonic acid: This is the intermediate product of the condensation before decarboxylation. If the decarboxylation step is incomplete, this dicarboxylic acid may remain as an impurity.
-
Self-condensation products of the aldehyde: Although less common with a weak base, there is a possibility of self-condensation of 2,4-dimethoxybenzaldehyde, especially if stronger bases are used or if the reaction is overheated.[1]
Troubleshooting Guides
Low Product Yield
Q4: My final yield of 2,4-dimethoxycinnamic acid is significantly lower than expected. What are the potential causes and how can I improve it?
A4: Low yields are a common issue in organic synthesis. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde.
-
Suboptimal Reagent Ratio: An excess of malonic acid is often necessary to drive the reaction to completion. Using an equimolar amount can result in yields as low as 50%.[2] A molar ratio of 2:1 of malonic acid to aldehyde is recommended.[2]
-
Insufficient Heating or Reaction Time: The Doebner modification requires heating to facilitate both the condensation and the crucial decarboxylation step. Ensure the reaction mixture is heated to the appropriate temperature (typically refluxing pyridine) for a sufficient duration.[2]
-
Product Loss During Workup: Significant product loss can occur during the extraction and purification steps. Ensure complete precipitation of the product by adjusting the pH to be strongly acidic during the workup. Wash the crude product with cold water to minimize dissolution.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Molar Ratio (Malonic Acid : Aldehyde) | 2 : 1[2] | Equimolar or lower ratios can lead to incomplete conversion and significantly lower yields.[2] |
| Catalyst | Pyridine (solvent) and Piperidine (catalyst)[2] | Absence or insufficient amount of piperidine can slow down the initial condensation step. |
| Reaction Temperature | Reflux in Pyridine (around 115°C)[2] | Lower temperatures may lead to incomplete decarboxylation, leaving the dicarboxylic acid intermediate as a major byproduct. |
| Reaction Time | 3-4 hours at reflux[2] | Shorter reaction times may not allow for complete conversion of the starting materials. |
Product Purity Issues
Q5: My purified 2,4-dimethoxycinnamic acid has a low melting point and broad NMR peaks. What are the likely impurities and how can I remove them?
A5: A depressed melting point and poor NMR resolution are classic signs of impurities. The most probable culprits are the byproducts mentioned in Q3.
-
Presence of the cis-isomer: The presence of the cis-isomer of 2,4-dimethoxycinnamic acid will lower and broaden the melting point of the desired trans-isomer.
-
Residual Starting Materials: Unreacted 2,4-dimethoxybenzaldehyde or malonic acid can contaminate the final product.
-
Incomplete Decarboxylation: The presence of the dicarboxylic acid intermediate will also lead to a lower melting point.
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the crude product. A suitable solvent system, such as ethanol-water or ethyl acetate-hexane, can be used. The trans-isomer is typically less soluble and will crystallize out upon cooling, leaving the more soluble impurities in the mother liquor.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities. A solvent system with a gradient of ethyl acetate in hexane is often effective.
| Impurity | Identification Method | Removal Strategy |
| Unreacted 2,4-dimethoxybenzaldehyde | TLC, 1H NMR (aldehyde proton signal ~9.5-10 ppm) | Recrystallization, Column Chromatography |
| Unreacted Malonic Acid | 1H NMR (methylene proton signal ~3.4 ppm) | Washing the crude product with water |
| cis-2,4-Dimethoxycinnamic acid | 1H NMR (different coupling constant for vinylic protons), HPLC | Recrystallization (often enriches the trans-isomer) |
| 2,4-Dimethoxybenzylidenemalonic acid | 1H NMR, Mass Spectrometry | Ensure complete decarboxylation by adequate heating; Recrystallization |
Experimental Protocols
Key Experiment: Synthesis of 2,4-Dimethoxycinnamic Acid via Knoevenagel-Doebner Condensation
This protocol is adapted from a reliable procedure for a similar compound and is optimized for the synthesis of 2,4-dimethoxycinnamic acid.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 mole equivalent) and malonic acid (2 mole equivalents).
-
Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine (approx. 0.1 mole equivalents).
-
Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed as the decarboxylation proceeds.[2]
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. Acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (pH 1-2) to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine, piperidine hydrochloride, and unreacted malonic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure trans-2,4-dimethoxycinnamic acid.
Visualizations
Caption: Experimental workflow for the synthesis of 2,4-dimethoxycinnamic acid.
Caption: Troubleshooting guide for 2,4-dimethoxycinnamic acid synthesis.
References
Technical Support Center: Improving the Stability of 2,4-Dimethoxycinnamic Acid Formulations
Welcome to the technical support center for 2,4-Dimethoxycinnamic acid (2,4-DMCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of formulations containing 2,4-DMCA. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2,4-Dimethoxycinnamic acid formulation is showing a slight yellowing over time. What could be the cause and how can I prevent it?
A1: Yellowing or other discoloration in formulations containing cinnamic acid derivatives is often an indicator of chemical degradation, primarily through oxidation. While the two methoxy groups on the phenyl ring of 2,4-DMCA offer some protection against oxidation compared to hydroxylated analogs, degradation can still occur, especially under stressful conditions.
Potential Causes:
-
Oxidation: The aromatic ring and the acrylic acid side chain can be susceptible to oxidation, which may be initiated by exposure to light, heat, or the presence of trace metal ions.
-
Photodegradation: Exposure to UV light can induce isomerization of the trans-double bond to the cis-form or other photochemical reactions that may lead to colored degradants.
-
High pH: While 2,4-DMCA is more stable than its hydroxylated counterparts, highly alkaline conditions might still promote degradation over extended periods.
Troubleshooting and Prevention Strategies:
| Strategy | Description |
| pH Optimization | Maintain the formulation pH in a slightly acidic to neutral range (pH 4-7). This can help minimize potential base-catalyzed hydrolysis and oxidation. |
| Antioxidants | Incorporate antioxidants such as ascorbic acid (Vitamin C), tocopherol (Vitamin E), or butylated hydroxytoluene (BHT) to scavenge free radicals and inhibit oxidative degradation. |
| Chelating Agents | Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidative reactions. |
| Light Protection | Store formulations in amber or opaque containers to protect them from light-induced degradation. |
| Inert Atmosphere | For highly sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
Q2: I am observing a loss of potency of 2,4-Dimethoxycinnamic acid in my aqueous formulation. What are the likely degradation pathways?
A2: Loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient. For 2,4-DMCA, several potential degradation pathways could be involved, primarily hydrolysis and oxidation, especially under forced conditions. The methoxy groups are generally stable, but the ester-like character of the acrylic acid moiety can be a point of susceptibility.
Below is a diagram illustrating the potential degradation pathways for 2,4-DMCA.
Q3: How can I improve the aqueous solubility of 2,4-Dimethoxycinnamic acid to create a more stable solution?
A3: Low aqueous solubility can lead to precipitation and physical instability of a formulation. Several techniques can be employed to enhance the solubility of 2,4-DMCA.
| Strategy | Description |
| Co-solvents | The inclusion of co-solvents such as propylene glycol, ethanol, or polyethylene glycols (PEGs) can significantly increase the solubility of 2,4-DMCA in aqueous media. |
| pH Adjustment | As a carboxylic acid, the solubility of 2,4-DMCA will increase at a pH above its pKa due to the formation of the more soluble carboxylate salt. A careful balance is needed as higher pH may increase the rate of degradation. |
| Surfactants | The use of non-ionic surfactants like polysorbates (e.g., Tween® 80) or poloxamers can form micelles that encapsulate the hydrophobic 2,4-DMCA molecule, thereby increasing its apparent solubility. |
| Complexation | Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with 2,4-DMCA, effectively increasing its solubility and potentially its stability. |
| Nanoparticles | Encapsulating 2,4-DMCA in polymeric nanoparticles or liposomes can improve its solubility and provide a protective barrier against degradation. |
Experimental Protocols
To assist in your stability studies, we provide the following detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method.
Protocol 1: Forced Degradation Study of 2,4-Dimethoxycinnamic Acid
Objective: To investigate the degradation of 2,4-DMCA under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
2,4-Dimethoxycinnamic acid reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure: The workflow for the forced degradation study is outlined below.
Quantitative Data Summary from a Hypothetical Forced Degradation Study:
| Stress Condition | 2,4-DMCA Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 85.2 | 2 | DP1 (4.5 min) |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | 78.9 | 3 | DP2 (5.2 min), DP3 (6.1 min) |
| Oxidative (3% H₂O₂, RT, 24h) | 90.5 | 1 | DP4 (7.8 min) |
| Thermal (80°C, 48h, solution) | 95.1 | 1 | DP5 (3.9 min) |
| Photolytic (ICH Q1B) | 88.7 | 2 | DP6 (cis-isomer, 9.2 min) |
Note: This data is illustrative. Actual results may vary based on experimental conditions.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate a simple, rapid, and reliable stability-indicating HPLC-UV method for the quantification of 2,4-DMCA in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Optimized):
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples and showing that the 2,4-DMCA peak is well-resolved from all degradation product peaks.
The logical relationship for ensuring method specificity is depicted below.
This technical support center provides a starting point for addressing the stability challenges of 2,4-Dimethoxycinnamic acid formulations. For further assistance, please consult relevant scientific literature and regulatory guidelines.
Technical Support Center: Catalyst Selection for Cinnamic Acid Synthesis
Welcome to the technical support center for cinnamic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing cinnamic acids?
A1: The three most prevalent methods for synthesizing cinnamic acids are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1][2] Each method offers distinct advantages and is suited for different starting materials and desired product specifications. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[2][3][4] The Knoevenagel condensation is a reaction between an aromatic aldehyde and a compound with an active methylene group, such as malonic acid, catalyzed by a weak base.[2][5] The Heck reaction utilizes a palladium catalyst to couple an aryl halide with an alkene like acrylic acid.[2]
Q2: How do I choose the most appropriate catalyst for my cinnamic acid synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route and the specific substrates being used.[2]
-
For the Perkin reaction , the catalyst is typically the alkali salt of the acid anhydride used, such as anhydrous sodium acetate or potassium acetate.[2][4]
-
For the Knoevenagel condensation , weak bases are commonly employed. Piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts.[2][3] For greener synthesis, catalysts like tetrabutylammonium bromide (TBAB) in water under microwave irradiation have also been used.[2]
-
For the Heck reaction , palladium-based catalysts are standard. Palladium acetate is a common precatalyst. Both homogeneous and heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have been successfully used.[2]
Q3: What are the key reaction parameters to optimize for maximizing yield and purity?
A3: Optimizing reaction conditions is crucial for a successful synthesis. Key parameters include:
-
Temperature: The optimal temperature varies significantly between reaction types. The Perkin reaction often requires high temperatures (160-180°C).[1][2] Knoevenagel condensations can often be run at lower temperatures, sometimes at reflux.[2]
-
Solvent: The choice of solvent can influence reaction rate and selectivity. For instance, in the Knoevenagel condensation, pyridine can act as both a solvent and a catalyst.[2] In some modern protocols, solvent-free conditions or green solvents like water are employed.[2]
-
Reactant Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. For example, in the Perkin reaction, an excess of acetic anhydride is often used.[2]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.[2]
Troubleshooting Guides
Low Reaction Yield
Q4: My cinnamic acid yield is consistently low. What are the common causes and how can I improve it?
A4: Low yields can stem from several factors. Here are some common issues and potential solutions:
-
Moisture in Reagents: The presence of water can be detrimental, especially in the Perkin reaction where it can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.[1][2]
-
Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air. It is advisable to use freshly distilled benzaldehyde.[1]
-
Suboptimal Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and long reaction times (3-5 hours) to proceed to completion.[1] Ensure the reaction is heated adequately and for a sufficient duration.
-
Suboptimal Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. For heterogeneous catalysts like Pd/C, consider catalyst regeneration or using a fresh batch. For base-catalyzed reactions, ensure the base is not contaminated or degraded.[2]
-
Incomplete Conversion in Knoevenagel Condensation: This can be due to inactive or insufficient amounts of the amine catalyst (e.g., piperidine, pyridine) or inadequate heating.[1]
Low Product Purity
Q5: The purity of my synthesized cinnamic acid is low, and the melting point is broad and lower than the literature value. What are the likely impurities and how can I remove them?
A5: Low purity is often indicated by a broad and depressed melting point. Common impurities include:
-
Unreacted Starting Materials: Residual aromatic aldehyde or acetic anhydride are common impurities. Unreacted benzaldehyde can sometimes be removed by washing the crude product with a sodium bisulfite solution or by steam distillation.[2][6]
-
Side-Reaction Products: Undesirable byproducts can form, particularly with prolonged reaction times or non-optimal temperatures.[2]
-
Purification: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common and effective method for purifying crude cinnamic acid.[1][2] The use of activated charcoal can help to decolorize the solution during recrystallization.[6]
Catalyst Deactivation
Q6: I am using a palladium catalyst in a Heck reaction and suspect it is deactivating. What are the common causes and solutions?
A6: Palladium catalyst deactivation in a Heck reaction can be caused by:
-
Sensitivity to Air and Impurities: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with purified reagents and solvents.[1]
-
Inappropriate Base Selection: The base plays a critical role in neutralizing the hydrogen halide byproduct. Common bases include triethylamine, potassium carbonate, and sodium acetate. The choice of base can significantly impact the reaction rate and yield.[1]
-
Regeneration: For heterogeneous palladium catalysts, specific regeneration protocols may be available from the supplier.[2]
Data Presentation
Table 1: Catalyst Performance in Cinnamic Acid Synthesis
| Synthetic Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Perkin Reaction | Sodium Acetate | Acetic Anhydride | 160-180 | 3-8 | 70-75 | [7] |
| Perkin Reaction | Potassium Acetate | Acetic Anhydride | 180 | 8 | 70-72 | [7] |
| Knoevenagel Condensation | Pyridine / Piperidine | Ethanol / Pyridine | Reflux | 6-8 | 75-85 | [2] |
| Knoevenagel Condensation | DABCO | - | - | - | High | [2][8] |
| Knoevenagel Condensation | TBAB / K₂CO₃ | Water (Microwave) | - | 0.05-0.13 | 65-90 | [2] |
| Heck Reaction | Palladacycle | Toluene / Water | 150 | 0.5 | High | [2] |
| Heck Reaction | Pd/C | NMP | - | - | - | [2] |
Experimental Protocols
Perkin Reaction for Cinnamic Acid Synthesis
This protocol is a generalized procedure based on common laboratory practices.[7]
Materials:
-
Benzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Round-bottom flask
-
Air or reflux condenser
-
Heating mantle or oil bath
-
Sodium carbonate solution
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 mole of benzaldehyde, 2 moles of acetic anhydride, and 0.7 moles of anhydrous sodium acetate.[7]
-
Heating: Attach an air condenser and heat the mixture in an oil bath or heating mantle to approximately 180°C for 3-8 hours.[7]
-
Work-up: After cooling slightly, pour the hot reaction mixture into a larger flask containing water.
-
Neutralization: Add a saturated sodium carbonate solution until the mixture is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt.[2][6]
-
Purification:
-
Perform steam distillation to remove any unreacted benzaldehyde.[6]
-
If the solution is colored, add activated charcoal, heat briefly, and filter while hot.[2][9]
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the cinnamic acid.[9][10]
-
Collect the crystals by vacuum filtration and wash with cold water.[6]
-
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure cinnamic acid.[1][2]
Mandatory Visualization
Caption: Perkin reaction pathway for cinnamic acid synthesis.
Caption: Troubleshooting workflow for cinnamic acid synthesis.
Caption: Catalyst selection guide for different synthesis routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. chemistry-online.com [chemistry-online.com]
Avoiding decarboxylation in Knoevenagel-Doebner reaction
Welcome to the technical support center for the Knoevenagel-Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, with a specific focus on controlling and avoiding decarboxylation to yield the desired α,β-unsaturated dicarboxylic or monocarboxylic acid products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Knoevenagel condensation and the Doebner modification?
A1: The classical Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group (e.g., diethyl malonate, malononitrile) catalyzed by a weak base. The Doebner modification specifically refers to the use of a pyridine solvent system, often with a catalytic amount of piperidine, where an active methylene compound containing at least one carboxylic acid group, such as malonic acid, is used. A key feature of the Doebner modification is that the initial condensation is often followed by decarboxylation to yield an α,β-unsaturated carboxylic acid.[1][2][3]
Q2: What is decarboxylation in the context of the Knoevenagel-Doebner reaction, and what are the products?
A2: In the Knoevenagel-Doebner reaction, decarboxylation is the loss of a molecule of carbon dioxide (CO₂) from the reaction intermediate or product. When malonic acid is used as the active methylene compound, the initial product is a substituted benzylidenemalonic acid (a dicarboxylic acid). This intermediate can then lose one molecule of CO₂ to form an α,β-unsaturated carboxylic acid (e.g., cinnamic acid).[4][5] Under certain conditions, a second decarboxylation can occur, leading to the formation of a vinyl-substituted aromatic compound (e.g., styrene).
Q3: What factors promote decarboxylation in the Knoevenagel-Doebner reaction?
A3: The primary factors that promote decarboxylation are:
-
High Temperatures: Heating the reaction mixture, especially at reflux, significantly accelerates the rate of decarboxylation.[5]
-
Pyridine as a Solvent: Pyridine is not just a solvent but also acts as a catalyst for the decarboxylation step.[2][6]
-
Piperidine Concentration: While piperidine is the catalyst for the initial condensation, higher concentrations can also promote the subsequent decarboxylation.
-
Reaction Time: Longer reaction times, especially at elevated temperatures, will generally lead to a greater extent of decarboxylation.
Q4: How can I avoid or minimize decarboxylation to isolate the dicarboxylic acid product (benzylidenemalonic acid)?
A4: To favor the formation and isolation of the non-decarboxylated dicarboxylic acid, the following strategies can be employed:
-
Lower Reaction Temperatures: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60°C) can significantly reduce the rate of decarboxylation.
-
Alternative Catalysts and Solvents: Using a catalyst system like proline in a solvent such as ethanol can effectively promote the condensation while minimizing decarboxylation, allowing for the isolation of the dicarboxylic acid in high yields.[5]
-
Shorter Reaction Times: Careful monitoring of the reaction progress (e.g., by TLC or HPLC) and stopping the reaction as soon as the starting material is consumed can prevent the subsequent decarboxylation.
-
Catalyst-Free Conditions: In some cases, particularly with activated aldehydes, the condensation can proceed by simply heating the aldehyde with malonic acid without a catalyst, which can provide the dicarboxylic acid in good yield.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product (either dicarboxylic or monocarboxylic acid) | 1. Inactive catalyst.2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of reagents. | 1. Use fresh piperidine or other amine catalyst.2. Gradually increase the reaction temperature, monitoring for product formation and decarboxylation.3. Increase the reaction time, with careful monitoring.4. Ensure malonic acid and the aldehyde are pure. |
| Excessive decarboxylation leading to low yield of the dicarboxylic acid | 1. Reaction temperature is too high.2. Reaction time is too long.3. Pyridine is being used as the solvent.4. High concentration of piperidine. | 1. Reduce the reaction temperature. For dicarboxylic acid synthesis, aim for temperatures between room temperature and 60°C.[5]2. Monitor the reaction closely and quench it as soon as the aldehyde is consumed.3. Switch to a non-decarboxylating solvent system like ethanol with a proline catalyst.[5]4. Reduce the amount of piperidine catalyst. |
| Formation of vinyl-substituted byproduct (from double decarboxylation) | 1. Very high reaction temperatures and/or prolonged heating.2. Excess piperidine. | 1. Significantly reduce the reaction temperature and time.2. Decrease the amount of piperidine used. |
| Product is difficult to purify or is a mixture of dicarboxylic and monocarboxylic acids | 1. Incomplete reaction or partial decarboxylation.2. Suboptimal workup procedure. | 1. Adjust reaction conditions (temperature, time, catalyst) to drive the reaction towards a single product.2. For dicarboxylic acids, precipitation from an acidified aqueous solution can be effective. Column chromatography may be necessary for difficult separations. |
| Reaction is not going to completion | 1. Steric hindrance in the aldehyde substrate.2. Deactivating groups on the aldehyde.3. Insufficient catalyst. | 1. Increase reaction temperature and/or time, but be mindful of decarboxylation.2. A more active catalyst system may be required.3. Increase the catalyst loading incrementally. |
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different reaction parameters on the yield of the desired product, providing a basis for optimizing your experimental setup.
| Aldehyde | Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Vanillin | Malonic Acid | L-Proline (0.2 eq) | Ethanol | 40 | 24 | Ferulic Diacid | 80 | [5] |
| Vanillin | Malonic Acid | L-Proline (0.2 eq) | Ethanol | 60 | 6 | Ferulic Diacid | 75 | [5] |
| Vanillin | Malonic Acid | L-Proline (0.2 eq) | Ethanol | 80 | 1 | Ferulic Diacid | 60 | [5] |
| p-Coumaraldehyde | Malonic Acid | L-Proline (0.2 eq) | Ethanol | 40 | 24 | p-Coumaric Diacid | 72 | [5] |
| Caffeic Aldehyde | Malonic Acid | L-Proline (0.2 eq) | Ethanol | 40 | 24 | Caffeic Diacid | 65 | [5] |
| 4-Chlorobenzaldehyde | Malonic Acid | Pyridine (trace) | None | 100 | 4 | 4-Chlorocinnamic Acid | ~98 | [1] |
| 4-Chlorobenzaldehyde | Malonic Acid | None | None | 100 | 4 | 4-Chlorobenzylidenemalonic Acid | ~98 | [1] |
| Benzaldehyde | Malonic Acid | Pyridine (trace) | None | 100 | 4 | Cinnamic Acid | 95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of p-Hydroxycinnamic Diacids (Avoiding Decarboxylation)
This protocol is adapted from a sustainable method using proline as a catalyst in ethanol to favor the formation of the dicarboxylic acid product.[5]
Materials:
-
p-Hydroxybenzaldehyde derivative (e.g., vanillin) (1.0 eq)
-
Malonic acid (1.5 eq)
-
L-proline (0.2 eq)
-
Ethanol
-
Ethyl acetate
-
Aqueous HCl solution (1 M)
-
Brine
Procedure:
-
To a round-bottom flask, add the p-hydroxybenzaldehyde derivative, malonic acid, and L-proline.
-
Add ethanol (to a concentration of ~0.5 M) and equip the flask with a reflux condenser.
-
Stir the reaction mixture at 40°C for 24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude p-hydroxycinnamic diacid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Chloro-substituted Benzylidenemalonic Acids (Avoiding Decarboxylation)
This protocol is based on a classical approach that demonstrates the synthesis of the dicarboxylic acid by heating the reactants without a solvent or with only a trace of pyridine.[1]
Materials:
-
m-Chlorobenzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Sodium carbonate solution
-
Aqueous HCl solution
Procedure:
-
In a flask, combine m-chlorobenzaldehyde and malonic acid.
-
Heat the mixture on a water bath for four hours. The mixture will solidify.
-
After cooling, dissolve the solid product in a sodium carbonate solution.
-
Acidify the solution with HCl to precipitate the m-chlorobenzylidenemalonic acid.
-
Filter the solid, wash with cold water, and dry.
-
The product can be recrystallized from ethanol.
Visualizations
Logical Workflow for Troubleshooting Decarboxylation
Caption: A logical workflow for troubleshooting common issues in the Knoevenagel-Doebner reaction.
Competing Reaction Pathways
References
- 1. ias.ac.in [ias.ac.in]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 2,4-Dimethoxycinnamic Acid and Octinoxate as UV Filters
For Researchers, Scientists, and Drug Development Professionals
I. Overview and Chemical Properties
Octinoxate, also known as ethylhexyl methoxycinnamate, is an organic compound and a potent UVB absorber commonly used in sunscreen formulations.[1][2][3] It is an ester formed from methoxycinnamic acid and 2-ethylhexanol.[1][2] 2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a class of compounds known for their potential as UV absorbers due to their conjugated pi system which allows for the absorption of ultraviolet radiation.[4]
Table 1: Chemical and Physical Properties
| Property | 2,4-Dimethoxycinnamic Acid | Octinoxate |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | (E)-3-(4-methoxyphenyl)prop-2-enoic acid 2-ethylhexyl ester |
| CAS Number | 24393-63-5 | 5466-77-3 |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₈H₂₆O₃ |
| Molecular Weight | 208.21 g/mol | 290.40 g/mol |
| Appearance | Data not available | Colorless to pale yellow oily liquid[1] |
| Solubility | Data not available | Oil-soluble, insoluble in water[1] |
II. UV Protection Performance
A critical aspect of a UV filter is its ability to absorb UV radiation in the UVA (320-400 nm) and UVB (280-320 nm) ranges.
Octinoxate is primarily a UVB filter, with its peak absorption around 311 nm.[5] It is effective in protecting the skin from the radiation that causes sunburn.[1][2][3] However, it offers limited protection against UVA rays.[5]
2,4-Dimethoxycinnamic acid , as a cinnamic acid derivative, is expected to absorb UVB radiation.[4] The specific absorption spectrum and efficacy (e.g., Sun Protection Factor - SPF) have not been extensively reported in publicly available studies. Cinnamic acid and its derivatives are known to be effective at absorbing UVB radiation, which is a primary cause of sunburn.[4]
Table 2: UV Absorption and Protection Data
| Parameter | 2,4-Dimethoxycinnamic Acid | Octinoxate |
| UV Spectrum | Primarily UVB (theoretically) | Primarily UVB[2][5] |
| Peak Absorption (λmax) | Data not available | ~311 nm[5] |
| In Vitro SPF | Data not available | Formulation dependent; contributes to overall SPF |
| Broad Spectrum Protection | Unlikely to be broad-spectrum alone | No significant UVA protection[5] |
III. Photostability
Photostability is a crucial parameter for UV filters, as their degradation upon exposure to UV radiation can lead to a loss of efficacy and the formation of potentially harmful byproducts.
Octinoxate is known to be photounstable, meaning it can degrade upon exposure to sunlight.[5] This degradation can reduce the sunscreen's protective capabilities over time.[5] The presence of other UV filters, such as avobenzone, can sometimes accelerate the photodegradation of octinoxate.[6]
The photostability of 2,4-Dimethoxycinnamic acid has not been specifically documented in the context of sunscreen applications. The photochemical stability of cinnamic acid derivatives can vary, and some may require stabilizers to maintain their protective function over time.[4]
Table 3: Photostability Profile
| Parameter | 2,4-Dimethoxycinnamic Acid | Octinoxate |
| Photostability | Data not available | Known to be photounstable[5] |
| Degradation Products | Data not available | Can form various photoproducts |
| Stabilization Strategies | Data not available | Often formulated with stabilizers like octocrylene[7] |
IV. Safety and Toxicological Profile
The safety of UV filters is of paramount importance, with concerns often focused on skin irritation, sensitization, and systemic absorption.
Octinoxate has been detected in human urine, blood, and breast milk, indicating systemic absorption.[8] There are concerns about its potential as an endocrine disruptor, as some studies suggest it can mimic estrogen and disrupt thyroid function.[8]
For 2,4-Dimethoxycinnamic acid , a comprehensive toxicological profile related to its use as a UV filter is not available. The GHS classification for this compound includes warnings for skin and eye irritation.[9]
Table 4: Safety and Toxicology
| Parameter | 2,4-Dimethoxycinnamic Acid | Octinoxate |
| Skin Irritation | Causes skin irritation (GHS)[9] | Generally considered safe for topical use at approved concentrations, though irritation is possible |
| Systemic Absorption | Data not available | Detected in human blood, urine, and breast milk[8] |
| Endocrine Disruption | Data not available | Concerns have been raised; some studies show estrogenic and anti-androgenic activity[8][10] |
V. Experimental Protocols
The evaluation of UV filters involves standardized in vitro and in vivo methods. Below are summaries of key experimental protocols.
In Vitro Sun Protection Factor (SPF) Determination
This method assesses the UVB protection of a sunscreen product without the use of human subjects.
-
Principle: A thin film of the sunscreen product is applied to a substrate, typically a polymethylmethacrylate (PMMA) plate. The transmission of UV radiation through the film is measured using a spectrophotometer. The in vitro SPF is then calculated from the transmittance data.[11][12]
-
Apparatus: UV-Vis spectrophotometer with an integrating sphere, solar simulator, PMMA plates.
-
Procedure:
-
A specified amount of the test product (e.g., 1.3 mg/cm²) is applied uniformly to the PMMA plate.
-
The plate is allowed to dry for a set period.
-
The initial UV absorbance of the film is measured across the UVB and UVA range (290-400 nm).
-
The plate is then exposed to a controlled dose of UV radiation from a solar simulator to assess photostability.
-
The UV absorbance is measured again post-irradiation.
-
The in vitro SPF is calculated using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.[12]
-
UV Absorption Spectroscopy
This technique is used to determine the wavelengths at which a compound absorbs UV radiation.
-
Principle: A solution of the compound in a suitable solvent is placed in a cuvette, and UV-Vis light is passed through it. The amount of light absorbed at each wavelength is measured.
-
Apparatus: UV-Vis spectrophotometer.
-
Procedure:
-
A stock solution of the UV filter is prepared in a suitable solvent (e.g., ethanol or isopropanol).
-
Serial dilutions are made to obtain solutions of known concentrations.
-
The spectrophotometer is blanked using the solvent.
-
The absorbance of each solution is measured across the UV spectrum (typically 200-400 nm).
-
The wavelength of maximum absorbance (λmax) and the molar extinction coefficient can be determined.
-
Photostability Testing
This protocol evaluates the stability of a UV filter when exposed to UV radiation.
-
Principle: The change in the concentration or UV absorbance of the filter is measured after exposure to a controlled dose of UV radiation.
-
Apparatus: Solar simulator or a dedicated UV irradiation chamber, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
A solution of the UV filter or a formulation containing the filter is prepared.
-
An initial analysis of the filter's concentration (via HPLC) or its UV absorbance spectrum is performed.
-
The sample is then exposed to a controlled dose of UV radiation from a solar simulator.
-
At various time points during the exposure, aliquots of the sample are taken and re-analyzed.
-
The percentage of degradation is calculated by comparing the results before and after irradiation.
-
VI. Visualizations
Mechanism of Action of a Chemical UV Filter
Caption: Mechanism of UVB absorption by a chemical UV filter.
General Workflow for UV Filter Evaluation
Caption: A generalized workflow for the evaluation of a potential new UV filter.
VII. Conclusion
Octinoxate is a well-characterized UVB filter with known performance and safety profiles. Its primary drawbacks are its lack of significant UVA protection and its photostability issues. 2,4-Dimethoxycinnamic acid, as a member of the cinnamic acid family, holds theoretical promise as a UVB absorber. However, a comprehensive evaluation of its efficacy, photostability, and safety is necessary to determine its viability as a cosmetic ingredient. Further research, following the experimental protocols outlined, is required to fill the existing data gaps and to ascertain whether 2,4-Dimethoxycinnamic acid or other similar derivatives could offer a safe and effective alternative to currently used UV filters.
References
- 1. atamankimya.com [atamankimya.com]
- 2. What is the mechanism of Octinoxate? [synapse.patsnap.com]
- 3. clinikally.com [clinikally.com]
- 4. nbinno.com [nbinno.com]
- 5. spflist.com [spflist.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safecosmetics.org [safecosmetics.org]
- 9. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effects of the UV-filter 2-ethyl-hexyl-4-trimethoxycinnamate (EHMC) on expression of genes involved in hormonal pathways in fathead minnows (Pimephales promelas) and link to vitellogenin induction and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alsglobal.com [alsglobal.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to the Structure-Activity Relationship of Cinnamic Acid Derivatives in Cancer Research
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] The core structure, featuring a phenyl ring, a propenoic acid side chain, and a carboxylic acid group, offers multiple sites for chemical modification.[3] These modifications significantly influence the compound's pharmacokinetic properties and biological activity, allowing for the fine-tuning of its anticancer efficacy.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamic acid derivatives, summarizing quantitative data on their cytotoxic effects and detailing the experimental protocols used for their evaluation.
Core Structure-Activity Relationships (SAR)
The anticancer potential of cinnamic acid derivatives is critically dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid group and the α,β-unsaturated side chain.[1][4]
-
Substitutions on the Phenyl Ring: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is a key determinant of cytotoxic activity.[4] Generally, increasing the number of these groups enhances anticancer effects. Furthermore, the introduction of electron-withdrawing groups or fusing the structure with other heterocyclic systems, such as quinolinone, can lead to highly potent compounds. For instance, a hybrid molecule bearing a dibrominated dihydroxy-quinolinone moiety demonstrated potent activity against colon cancer cells.[5][6]
-
Modifications of the Carboxylic Acid Group: Converting the carboxylic acid into amides or esters is a common strategy to modulate potency.[4] Studies have shown that specific amide derivatives exhibit significant cytotoxicity against various cancer cell lines.[1] For example, a series of derivatives featuring a methyl-substituted amide group showed potent activity against the A-549 lung cancer cell line, with IC50 values around 10-11 µM.[7]
-
The α,β-Unsaturated Moiety: The double bond in the acrylic acid side chain is considered an important structural feature.[8] This α,β-unsaturated carbonyl system can act as a Michael acceptor, a reactive moiety often utilized in the design of anticancer drugs that form covalent bonds with biological targets.[5]
Comparative Anticancer Activity of Cinnamic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various cinnamic acid derivatives against several human cancer cell lines. Lower IC50 values indicate higher potency.
| Derivative / Compound Name | Key Structural Modification | Cancer Cell Line | IC50 Value (µM) |
| Compound 5a | Hybrid with 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolinone | HCT-116 (Colon) | 1.89[5][6] |
| HepG2 (Liver) | 4.05[5] | ||
| 3,4,5-Trihydroxycinnamate decyl ester | Decyl ester of a trihydroxylated phenyl ring | MCF-7 (Breast) | ~3.2[9] |
| Compound 5b | Hybrid with a substituted dihydroxy-4-methyl-2-oxoquinolinone | MCF-7 (Breast) | 8.48[5] |
| Compound 5 | Methyl-substituted amide | A-549 (Lung) | 10.36[7][10] |
| Compound 9 | Methyl-substituted amide | A-549 (Lung) | 11.06[7] |
| Compound 1 | Methyl-substituted amide | A-549 (Lung) | 11.38[7] |
| trans-Cinnamic Acid (t-CA) | Parent Compound | A-549 (Lung) | ~160[9] |
| cis-Cinnamic Acid (c-CA) | Parent Compound | A-549 (Lung) | ~180[9] |
| Cinnamic Acid | Parent Compound | HT-144 (Melanoma) | 2400 (2.4 mM)[11][12] |
Key Molecular Mechanisms and Signaling Pathways
Cinnamic acid derivatives exert their anticancer effects by modulating several critical signaling pathways that control cell survival, proliferation, and death.
Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[4][13] Some cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB, the inhibitor of NF-κB.[9] This action blocks NF-κB's translocation to the nucleus, thereby downregulating the expression of genes involved in tumor progression.[9][13]
Induction of Apoptosis: A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death. Cinnamic acid derivatives have been shown to trigger apoptosis in cancer cells through various mechanisms, including the activation of caspases (caspase-3 and caspase-9), which are key executioner proteins in the apoptotic cascade.[9][11] This can lead to DNA damage and ultimately, cell death.[11][12] Furthermore, some derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[6][14]
Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Experimental Protocols
The evaluation of anticancer activity relies on a set of standardized in vitro assays. Below are the methodologies for two key experiments.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[16]
Protocol:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of culture medium per well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate the plates for a specified period, typically 48 to 72 hours.[9][17]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[18]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[18]
-
Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Plate and treat cells with the cinnamic acid derivatives as described in the MTT assay protocol (Steps 1 & 2).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to obtain a cell pellet.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Fluorochrome Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Primarily necrotic cells.
-
General Experimental and Screening Workflow
The process of identifying and characterizing novel anticancer compounds follows a logical progression from broad screening to detailed mechanistic studies.
Caption: A typical experimental workflow for screening cinnamic acid derivatives.
References
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives | Semantic Scholar [semanticscholar.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scientists uncover how cinnamon's bioactive compounds influence cancer pathways [medicaldialogues.in]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4-Dimethoxycinnamic Acid as a Potential UV Filter in Sunscreen Formulations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 2,4-Dimethoxycinnamic acid (DMCA) as an ultraviolet (UV) filter in sunscreen products. Due to the limited publicly available data on the specific sun protection factor (SPF) and UVA protection factor (UVA-PF) of DMCA, its performance has been estimated based on the known photoprotective properties of structurally related cinnamic acid derivatives. This information is presented alongside experimental data for commonly used organic and inorganic sunscreen agents to offer a comprehensive evaluation for research and development purposes.
Introduction to UV Filters and Photoprotection
Ultraviolet radiation from the sun is a primary cause of skin damage, leading to conditions ranging from erythema (sunburn) to premature aging and skin cancer. Sunscreens employ UV filters to absorb, scatter, or reflect this radiation. These filters are broadly categorized as organic (chemical) or inorganic (physical). The efficacy of a sunscreen is measured by its Sun Protection Factor (SPF), indicating its level of protection against UVB radiation (290-320 nm), and its UVA Protection Factor (UVA-PF), which quantifies protection against UVA radiation (320-400 nm).[1]
Cinnamic acid and its derivatives are a class of organic compounds known for their UV-absorbing properties, particularly in the UVB range.[2][3] Their molecular structure, featuring a conjugated pi system, allows for the absorption of UV energy, which is then dissipated as heat, preventing it from damaging skin cells.[2] This guide focuses on 2,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, and evaluates its potential as a novel sunscreen agent.
Comparative Performance of UV Filters
The following table summarizes the estimated and experimentally determined performance of 2,4-Dimethoxycinnamic acid in comparison to several widely used sunscreen agents.
Table 1: Comparison of UV Filter Performance
| UV Filter | Type | Primary UV Protection | Estimated/Reported SPF Contribution | Estimated/Reported UVA-PF | Photostability |
| 2,4-Dimethoxycinnamic Acid (DMCA) | Organic | UVB | Estimated: Moderate | Estimated: Low | Moderate (Requires stabilization) |
| Octinoxate (Ethylhexyl Methoxycinnamate) | Organic | UVB | High (up to 7.5% in US, 10% in EU)[4] | None[4] | Not photostable; degrades significantly under UV exposure[4][5] |
| Octocrylene | Organic | UVB, some UVA II | Moderate (up to 10% concentration)[6] | Moderate[6] | Photostable; often used to stabilize other filters like avobenzone[6][7] |
| Homosalate | Organic | UVB | Moderate (up to 15% in US, 10% in EU)[8] | None[8] | Not photostable[9] |
| Avobenzone | Organic | UVA I | None | High (up to 3% in US, 5% in EU)[10][11] | Not photostable; requires stabilizers[10] |
| Zinc Oxide (ZnO) | Inorganic | Broad Spectrum (UVA & UVB) | High (concentration-dependent)[12] | High[13] | Photostable[1] |
| Titanium Dioxide (TiO2) | Inorganic | UVB, some UVA | High (concentration-dependent)[14][15] | Moderate[13][16] | Photostable[1] |
Disclaimer: The SPF and UVA-PF for 2,4-Dimethoxycinnamic acid are estimations based on the characteristics of similar cinnamic acid derivatives. Further experimental validation is required.
Experimental Protocols
To ensure standardized and reproducible results in the evaluation of sunscreen efficacy, the following in vitro methodologies are recommended.
In Vitro Sun Protection Factor (SPF) Determination
This method provides a measure of a product's ability to protect against UVB-induced erythema.
Protocol:
-
Sample Preparation: Prepare a solution or emulsion of the test compound (e.g., 2,4-Dimethoxycinnamic acid) at a specified concentration in a suitable solvent or cream base.
-
Substrate Application: Apply a uniform film of the sample (2 mg/cm²) onto a roughened polymethyl methacrylate (PMMA) plate or surgical tape (e.g., 3M™ Transpore™).
-
Spectrophotometric Analysis: Use a UV-Vis spectrophotometer equipped with an integrating sphere to measure the absorbance of the sample-coated substrate at 5 nm intervals from 290 nm to 320 nm.
-
SPF Calculation: The SPF value is calculated using the Mansur equation, which relates the absorbance values to a standardized erythemal action spectrum.
In Vitro UVA Protection Factor (UVA-PF) Determination
This protocol assesses the protective capacity of a sunscreen against UVA radiation.
Protocol:
-
Sample Preparation and Application: Follow the same procedure as for in vitro SPF determination.
-
Spectrophotometric Analysis: Measure the absorbance of the sample-coated substrate at 5 nm intervals across the UVA range (320 nm to 400 nm).
-
UVA-PF Calculation: The UVA-PF is calculated based on the absorbance data and a standardized persistent pigment darkening (PPD) action spectrum, as outlined in ISO 24443:2012.
Photostability Assessment
This experiment evaluates the ability of a UV filter to maintain its protective properties upon exposure to UV radiation.
Protocol:
-
Sample Preparation and Initial Measurement: Prepare and apply the sample to a substrate as described above and measure its initial UV absorbance spectrum.
-
UV Irradiation: Expose the sample-coated substrate to a controlled dose of UV radiation from a solar simulator.
-
Post-Irradiation Measurement: After irradiation, re-measure the UV absorbance spectrum of the sample.
-
Analysis: Compare the pre- and post-irradiation absorbance spectra to determine the percentage of degradation of the UV filter. A photostable compound will show minimal change in its absorbance profile.[17]
Mechanisms of UV-Induced Skin Damage
Understanding the cellular mechanisms of UV damage is crucial for the development of effective photoprotective agents. UV radiation triggers a cascade of signaling pathways in the skin that can lead to inflammation, photoaging, and carcinogenesis.
Caption: Simplified signaling pathway of UV-induced skin damage.
Conclusion
While direct experimental data for 2,4-Dimethoxycinnamic acid is not yet widely available, its structural similarity to other photoprotective cinnamic acid derivatives suggests its potential as a UVB-absorbing agent. Further in vitro and in vivo studies are essential to definitively characterize its SPF, UVA-PF, and photostability profile. This guide provides the foundational information and experimental framework necessary for researchers to conduct a thorough evaluation of DMCA and compare its efficacy against existing UV filters. The development of novel, effective, and photostable sunscreen agents is critical for advancing public health and skin cancer prevention.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. spflist.com [spflist.com]
- 5. Ethylhexyl Methoxycinnamate (Explained + Products) [incidecoder.com]
- 6. spflist.com [spflist.com]
- 7. How Octocrylene Enhances UV Protection and Stabilizes Sunscreen Formulas [jindunchemical.com]
- 8. spflist.com [spflist.com]
- 9. Homosalate (Explained + Products) [incidecoder.com]
- 10. spflist.com [spflist.com]
- 11. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 12. Understanding SPF Boosters in Mineral Sunscreens — The Sunscreen Company [thesunscreencompany.com]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 16. Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Head-to-Head Comparison of Cinnamic Acid Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, particularly their potent anti-inflammatory properties. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory efficacy of various cinnamic acid derivatives, offering valuable insights for researchers and professionals in drug discovery and development.
Mechanism of Action: Targeting Key Inflammatory Pathways
Cinnamic acid derivatives exert their anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By suppressing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Additionally, many cinnamic acid derivatives are known to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[2]
Below is a diagram illustrating the general inflammatory signaling pathway and the points of intervention for cinnamic acid derivatives.
Caption: General inflammatory signaling pathway and targets of cinnamic acid derivatives.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activities of various cinnamic acid derivatives based on their 50% inhibitory concentrations (IC50). It is important to note that experimental conditions, such as cell lines and assay methods, can vary between studies, which may influence the absolute IC50 values.
Table 1: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Cinnamic Acid Derivative | IC50 (µM) | Cell Line / Assay System | Reference |
| p-Coumaric acid | 126 (for PGE2 generation) | Human Platelets | [3] |
| Ferulic acid | >100 µg/ml | In vitro enzyme assay | [4] |
| Caffeic acid | >50% inhibition at 100µg/ml | In vitro enzyme assay | [4] |
| Compound 23 (synthetic) | 1.09 ± 0.09 | Human whole blood | [5] |
| Compound 10 (synthetic) | 2.4 ± 0.6 | Human whole blood | [5] |
| Compound 9 (synthetic) | 3.0 ± 0.3 | Human whole blood | [5] |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Cinnamic Acid Derivative | IC50 (µM) | Cell Line | Reference |
| Caffeic acid methyl ester | 21.0 | RAW 264.7 macrophages | [6] |
| Caffeic acid ethyl ester | 12.0 | RAW 264.7 macrophages | [6] |
| Caffeic acid butyl ester | 8.4 | RAW 264.7 macrophages | [6] |
| Caffeic acid octyl ester | 2.4 | RAW 264.7 macrophages | [6] |
| Caffeic acid benzyl ester | 10.7 | RAW 264.7 macrophages | [6] |
| Caffeic acid phenethyl ester (CAPE) | 4.80 | RAW 264.7 macrophages | [6] |
| Ursodeoxycholic acid-cinnamic acid hybrid (2m) | 7.70 | RAW 264.7 macrophages | [7] |
Table 3: Inhibition of Pro-inflammatory Cytokines and Other Mediators
| Cinnamic Acid Derivative | Target | Inhibition | Cell Line / System | Reference |
| Cinnamic acid derivative (6h) | IL-6 | 85.9% | In vitro | [8] |
| Cinnamic acid derivative (6h) | TNF-α | 65.7% | In vitro | [8] |
| Caffeic acid butyl ester | IL-1β | 30% | Mouse paw | [6] |
| Caffeic acid octyl ester | IL-1β | 24% | Mouse paw | [6] |
| Caffeic acid phenethyl ester (CAPE) | IL-1β | 36% | Mouse paw | [6] |
| Sinapic acid | sPLA2-IIA | IC50 = 4.16 ± 0.13 µM | In vitro enzyme assay | [5] |
| Sinapic acid | NLRP3 Inflammasome | Inhibition of activation | Bone marrow-derived macrophages | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the typical experimental protocols used to assess the anti-inflammatory activity of cinnamic acid derivatives.
Experimental Workflow
Caption: General experimental workflow for assessing anti-inflammatory activity.
In Vitro COX-2 Inhibitory Activity Assay (Enzyme Immunoassay - EIA)
-
Reagents and Materials : Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer, and a commercial COX-2 inhibitor screening assay kit.
-
Procedure :
-
The test compound (cinnamic acid derivative) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
The reaction is initiated by adding the COX-2 enzyme to a reaction mixture containing the reaction buffer and the test compound at various concentrations.
-
Arachidonic acid is then added to start the enzymatic reaction.
-
The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis : The percentage of COX-2 inhibition is calculated by comparing the prostaglandin levels in the presence of the test compound to the control (vehicle-treated) group. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[11]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment :
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the cinnamic acid derivative for a specific duration (e.g., 1 hour).
-
Subsequently, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production and incubated for a further period (e.g., 24 hours).
-
-
Griess Reaction :
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a purple azo dye.
-
-
Measurement and Analysis :
-
The absorbance of the colored product is measured at a specific wavelength (typically 540-550 nm) using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.[12][13]
-
Cytokine Production Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
-
Cell Culture and Treatment : The cell culture and treatment protocol is similar to that of the nitric oxide production assay, where cells are pre-treated with the cinnamic acid derivative and then stimulated with an inflammatory agent.
-
ELISA Procedure :
-
The levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using commercial ELISA kits.
-
The supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis : The concentration of the cytokine is determined from a standard curve. The percentage of inhibition of cytokine production is calculated, and IC50 values are determined.
Conclusion
This guide provides a comparative overview of the anti-inflammatory potential of various cinnamic acid derivatives, supported by quantitative data and detailed experimental protocols. The presented information highlights the significant promise of these compounds as lead structures for the development of novel anti-inflammatory agents. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Coumaric acid, a common dietary phenol, inhibits platelet activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sinapic Acid Controls Inflammation by Suppressing NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Substituted Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic effects of various substituted cinnamic acids against several cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of how different chemical modifications to the cinnamic acid scaffold influence its anti-cancer potential.
Structure-Activity Relationship: How Substituents Influence Cytotoxicity
The cytotoxic efficacy of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Research consistently demonstrates that the addition of specific functional groups can enhance the cytotoxic activity compared to the parent unsubstituted cinnamic acid.
Key determinants of cytotoxicity include:
-
Hydroxyl and Methoxy Groups: The presence and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are critical. Studies have shown that compounds with multiple hydroxyl groups often exhibit heightened cytotoxicity. Conversely, the replacement of a hydroxyl group with a methoxy group has been observed to decrease cytotoxic activity in some instances, highlighting the importance of the hydroxyl moiety.
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as a cyano (-CN) group, to the aromatic rings of cinnamic acid derivatives has been shown to increase their cytotoxic and selective effects on malignant cell lines.[1]
-
Amide and Ester Modifications: Conversion of the carboxylic acid group into amides or esters can significantly modulate the anti-cancer potency. For example, certain methyl-substituted amide derivatives of cinnamic acid have demonstrated potent in vitro cytotoxicity against lung cancer cell lines.[2]
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of substituted cinnamic acid derivatives against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxicity.
| Compound/Derivative | Substituent(s) | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Amides | ||||
| Compound 5 | Methyl-substituted amide | A-549 (Lung) | 10.36 | [3] |
| Compound 1 | Methyl-substituted amide | A-549 (Lung) | 11.38 | [3] |
| Compound 9 | Methyl-substituted amide | A-549 (Lung) | 11.06 | [3] |
| Cinnamic Acid Esters | ||||
| Compound 44e | 4-methylcinnamic acid ester of Oleanolic acid | MCF-7 (Breast) | 1.79 | [4] |
| Compound 44o | Ester of Oleanolic acid | HeLa (Cervical) | 1.35 | [4] |
| Harmicine-Cinnamic Acid Hybrids | ||||
| Compound 36f | O-harmicine hybrid | HepG2 (Liver) | 0.74 | [4] |
| Compound 36e | O-harmicine hybrid | HepG2 (Liver) | 2.19 | [4] |
| Compound 36d | O-harmicine hybrid | HepG2 (Liver) | 3.11 | [4] |
| Other Derivatives | ||||
| Cinnamic Acid | Unsubstituted | HT-144 (Melanoma) | 2400 | [5] |
| General Range | Cyano group substitution | Various | 42 - 166 | [1][6][7] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro cytotoxicity assay used to evaluate substituted cinnamic acids.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
96-well flat-bottom plates
-
Substituted cinnamic acid derivatives
-
Appropriate cancer cell lines (e.g., A-549, MCF-7, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline - PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the substituted cinnamic acid derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Comparison
Caption: Workflow for comparing the in vitro cytotoxicity of substituted cinnamic acids.
Simplified Signaling Pathway for Cinnamic Acid-Induced Apoptosis
Caption: Simplified pathway of cinnamic acid-induced apoptosis via caspase activation.
References
- 1. Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Benchmarking 2,4-Dimethoxycinnamic Acid: A Comparative Guide to its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of 2,4-Dimethoxycinnamic acid against other well-established natural antioxidants, namely Ferulic Acid, Caffeic Acid, and Ascorbic Acid. The following sections present a summary of quantitative data from various antioxidant assays, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: A Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay; a lower IC50 value indicates higher antioxidant activity. Other assays, like the Ferric Reducing Antioxidant Power (FRAP), measure the ability of a substance to reduce an oxidant, with higher values indicating greater antioxidant potential. The Oxygen Radical Absorbance Capacity (ORAC) assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II) equivalents) | ORAC Value (µmol TE/g) |
| 2,4-Dimethoxycinnamic acid | Data not available | Data not available | Data not available | Data not available |
| Ferulic Acid | ~15 - 60 | ~12 | ~40-100 (concentration dependent) | ~30-70 |
| Caffeic Acid | ~22 | Data not available | High (specific values vary) | Data not available |
| Ascorbic Acid | ~28 | Data not available | High (used as a standard) | Data not available |
Mechanisms of Antioxidant Action
Cinnamic acid derivatives exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect action via the modulation of cellular signaling pathways.
Direct Radical Scavenging: This is the most direct mechanism, where the antioxidant donates a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and other free radicals. This process transforms the antioxidant into a relatively stable radical, which is less reactive and unable to propagate the oxidative chain reaction.
Indirect Antioxidant Effects via the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or inducers like certain cinnamic acid derivatives, this complex is disrupted. This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription and leading to an enhanced cellular antioxidant defense.
Nrf2-ARE Signaling Pathway Activation
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds (e.g., 2,4-Dimethoxycinnamic acid, Ferulic Acid, Caffeic Acid, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent used for the samples. A blank well should contain 100 µL of methanol and 100 µL of the solvent.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: On the day of the assay, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in the same solvent used to dilute the ABTS•+ solution.
-
Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Procedure:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
Sample Preparation: Prepare dilutions of the test compounds in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the sample or standard.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as µmol Fe(II) equivalents per gram or mole of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by comparing its protective effect to that of a standard antioxidant, Trolox.
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and a Trolox standard in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Sample and Standard Preparation: Prepare a series of dilutions of the test compounds and Trolox.
-
Assay in 96-well plate: In a black 96-well microplate, add the sample or Trolox standard, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the antioxidant activity of different compounds using the in vitro assays described above.
General Experimental Workflow
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dimethylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,4-Dimethylcinnamic acid, a key intermediate in various synthetic processes, is crucial for ensuring the quality and efficacy of pharmaceutical products. The selection of an appropriate analytical method is a critical decision that directly impacts the reliability of quantitative results. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Method Performance
The choice of an analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small aromatic carboxylic acids like this compound. The data presented here is a synthesis of validation studies on structurally related compounds and serves as a comparative overview.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.01 - 20 | 0.001 - 10 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 110% | 99 - 105% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.003 µg/mL | ~0.0005 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.01 µg/mL | ~0.002 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. This section outlines generalized experimental protocols for each of the three techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is robust and cost-effective, making it suitable for routine quality control analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 270-280 nm).
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol or acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is often required for non-volatile analytes like carboxylic acids to improve their volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample.
-
Temperature Program: An initial oven temperature of around 100°C, ramped to a final temperature of 280-300°C.
-
Mass Spectrometry: Electron ionization (EI) mode with scanning over a mass range of m/z 50-500.
-
Sample Preparation and Derivatization: Samples are extracted with a suitable organic solvent. The carboxylic acid group is then derivatized, for example, by silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst), to form a more volatile derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level quantification in complex matrices.
-
Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.
-
Sample Preparation: For biological fluids, a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction is typically performed, followed by evaporation and reconstitution in the mobile phase.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods, ensuring the reliability and consistency of results between different techniques.
Caption: General workflow for analytical method cross-validation.
Comparison of Analytical Methods
The choice of an analytical method is a trade-off between various performance characteristics. The following diagram illustrates a qualitative comparison of HPLC-UV, GC-MS, and LC-MS/MS based on key attributes.
Caption: Qualitative comparison of key analytical method attributes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
